MTH1 (MutT Homolog 1), also known as NUDT1, functions as a crucial nucleotide pool sanitizing enzyme that plays a pivotal role in maintaining genomic stability in cancer cells. As a member of the Nudix hydrolase superfamily, MTH1 specifically hydrolyzes oxidized purine nucleoside triphosphates such as 8-oxo-dGTP and 2-OH-dATP, converting them into their corresponding monophosphates and thereby preventing their incorporation into DNA during replication. This sanitization function is particularly critical in cancer cells, which typically exhibit elevated levels of reactive oxygen species (ROS) due to their heightened metabolic activity and dysregulated redox homeostasis. The increased ROS generation leads to substantial oxidation of the nucleotide pool, making cancer cells dependent on MTH1 for survival despite normal cells tolerating MTH1 loss relatively well—a classic example of non-oncogene addiction [1] [2] [3].
The discovery of this compound's MTH1 inhibitory activity emerged from systematic efforts to identify the molecular targets of an experimental compound called SCH51344, which had been known to suppress growth in RAS-transformed cells but whose mechanism remained enigmatic for nearly two decades. Using chemical proteomic approaches, researchers identified MTH1 as the primary cellular target of SCH51344, with a binding affinity (Kd) of 49 nM. Subsequent screening of kinase inhibitors revealed that crizotinib, an approved ALK/MET inhibitor, bound to MTH1 with high affinity. Surprisingly, when the individual enantiomers were tested, the clinically used (R)-enantiomer demonstrated negligible activity against MTH1 (IC~50~ = 1375 nM), while the (S)-enantiomer exhibited potent inhibition (IC~50~ = 72 nM), representing a remarkable 20-fold enantioselectivity in favor of the (S)-form [1] [4]. This unanticipated discovery revealed a completely novel mechanism and potential application for the (S)-enantiomer, which had previously been considered the inactive form of the drug from a kinase inhibition perspective.
The remarkable enantioselectivity of this compound for MTH1 inhibition finds its explanation in the three-dimensional structural features of the MTH1 binding pocket. Co-crystal structures of both enantiomers bound to MTH1 (available in Protein Data Bank under accession codes 4C9W for (R)-crizotinib and 4C9X for this compound) reveal critical differences in their binding modes. The (S)-enantiomer establishes optimal interactions with key residues in the active site, including Tyr7, Phe27, Phe72, and Trp117, allowing it to fit snugly within the catalytic pocket. In contrast, the (R)-enantiomer experiences steric clashes and suboptimal positioning, resulting in significantly reduced binding affinity [1] [5] [6].
Molecular dynamics simulations and binding free energy calculations provide further insights into this stereospecificity. The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method predicts substantially lower binding free energy for this compound compared to the (R)-enantiomer (-43.2 kcal/mol versus -31.5 kcal/mol), primarily driven by more favorable van der Waals interactions in the (S)-enantiomer complex. Adaptive biasing force (ABF) simulations further demonstrate that the unbinding pathway and energy barriers differ significantly between the two enantiomers, with this compound maintaining more stable interactions throughout the dissociation process [5]. These computational findings align perfectly with the experimental binding data and provide a mechanistic rationale for the observed enantioselectivity.
Table 1: Quantitative Profiling of this compound Inhibition Against MTH1 Substrates
| Substrate | IC~50~ Value | Experimental Method | Biological Significance |
|---|---|---|---|
| 8-oxo-dGTP | 330 nM | Pyrophosphate release assay | Prevents G→T transversions during replication |
| 2-OH-dATP | 408 nM | Pyrophosphate release assay | Reduces aberrant adenine incorporation |
| dGTP | 215 nM | Pyrophosphate release assay | General nucleotide pool sanitization |
| MTH1 Protein | 49 nM (K~d~) | Isothermal Titration Calorimetry | Direct binding affinity measurement |
The enzymatic inhibition profile of this compound against various MTH1 substrates demonstrates its potent activity across the biologically relevant oxidized nucleotides. The compound effectively blocks MTH1's catalytic function by competitively occupying the active site, thereby preventing the enzyme from accessing its natural substrates. This comprehensive inhibition disrupts the nucleotide pool sanitization process, leading to the accumulation of oxidized nucleotides that become available for DNA synthesis [1] [4]. The direct binding affinity measured by isothermal titration calorimetry (ITC) confirms the nanomolar range binding (K~d~ = 49 nM), consistent with the functional inhibition data and explaining the potent cellular activity observed in cancer models.
Table 2: Target Selectivity Profile of this compound Versus (R)-Crizotinib
| Target Category | This compound Activity | (R)-Crizotinib Activity | Experimental Evidence |
|---|---|---|---|
| MTH1 | IC~50~ = 72-330 nM | IC~50~ = 1375 nM | Enzymatic assays, ITC, chemical proteomics |
| ALK | Negligible inhibition | Potent inhibition (clinical target) | Kinase activity panels |
| c-MET | Negligible inhibition | Potent inhibition (clinical target) | Kinase activity panels |
| ROS1 | Negligible inhibition | Potent inhibition (clinical target) | Kinase activity panels |
| Other Kinases | Minimal off-target interactions | Binds to >100 kinases | KINOMEscan (456 kinases) |
The target specificity of this compound was comprehensively evaluated using chemical proteomic approaches and kinome-wide selectivity profiling (KINOMEscan) against 456 recombinant kinases. These studies revealed that this compound displays remarkable specificity for MTH1 with minimal off-target kinase interactions. In stark contrast, (R)-crizotinib exhibited broad kinase interactions, binding to over 100 different kinases. When the chemical proteomic profiles of both enantiomers were compared, no significant overlapping targets were identified beyond MTH1, highlighting the distinct target landscapes of these two enantiomers [1] [4] [6]. This exceptional selectivity profile positions this compound as a valuable chemical probe for investigating MTH1 biology without the confounding off-target effects that often plague kinase inhibitor-based mechanistic studies.
The primary cellular consequence of MTH1 inhibition by this compound is the induction of DNA damage through incorporation of oxidized nucleotides during replication. In human colon carcinoma cells (SW480) and other RAS-driven cancer models, treatment with this compound leads to a significant increase in DNA single-strand breaks, activation of the DNA damage response (DDR) pathway, and subsequent cell death. Key markers of DNA damage, particularly γH2AX foci and phosphorylated ATM (Ser1981), show substantial elevation following this compound treatment, indicating activation of the DNA repair machinery [1] [7] [8]. This DNA damage response can be effectively abrogated by pretreatment with antioxidants such as N-acetylcysteine (NAC), confirming the oxidative nature of the DNA lesions and establishing a direct link between ROS accumulation, nucleotide pool poisoning, and genomic instability [7].
The cellular thermal shift assay (CETSA) provides direct evidence of target engagement in intact cells, demonstrating that this compound, but not the (R)-enantiomer, effectively stabilizes MTH1 in BJ-KRASV12 cells. This stabilization occurs because the physical interaction between the drug and its target protein alters the thermal stability of the protein, providing a direct readout of target engagement in a cellular context [4]. Furthermore, chemical proteomic pull-down assays using derivatized this compound probes confirmed MTH1 as the primary specific interactor in SW480 cells, with competition experiments showing minimal off-target binding [4]. These complementary approaches provide compelling evidence that this compound exerts its anticancer effects primarily through direct engagement with and inhibition of MTH1 in cancer cells.
In cellular viability assays, this compound demonstrates potent anti-proliferative effects against multiple cancer cell lines, including KRAS-mutant models such as SW480 (colon carcinoma) and PANC1 (pancreatic carcinoma). The compound effectively inhibits colony formation in a dose-dependent manner, with IC~50~ values typically ranging from 5-30 μM depending on the cell line [1] [4]. Genetic validation experiments show that MTH1 knockdown via siRNA or shRNA recapitulates the anti-proliferative effects of this compound, while MTH1 overexpression attenuates sensitivity to the inhibitor, establishing a direct causal relationship between MTH1 inhibition and the observed cytotoxicity [1] [4].
In xenograft mouse models using SW480 colon carcinoma cells, this compound treatment effectively suppresses tumor growth at well-tolerated doses, with minimal toxicity to normal tissues [1] [6]. Histological and immunohistochemical analyses of treated tumors reveal increased markers of apoptosis and elevated γH2AX staining, consistent with the proposed mechanism of DNA damage induction through MTH1 inhibition. The in vivo efficacy observed in these models, coupled with the favorable therapeutic window, provides strong preclinical support for the potential therapeutic application of this compound or optimized MTH1 inhibitors in cancer treatment, particularly for malignancies driven by oncogenic RAS signaling [1].
Despite the compelling initial data supporting MTH1 as the primary target of this compound, subsequent studies have revealed significant controversies regarding its mechanism of action. Several research groups have reported that the cytotoxic effects of this compound may involve MTH1-independent pathways, particularly through the induction of endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) generation. In both non-small cell lung cancer (NSCLC) and gastric cancer models, this compound treatment was shown to elevate intracellular ROS levels, trigger ER stress pathway activation (as evidenced by increased phosphorylation of eIF2α, ATF4, and CHOP expression), and induce apoptosis through these mechanisms [7] [8].
The most challenging findings questioning the MTH1-centric mechanism come from experiments where genetic knockdown of MTH1 failed to recapitulate the cytotoxic effects of this compound. In both gastric cancer and NSCLC cell lines, siRNA-mediated MTH1 depletion did not significantly affect cell viability, intracellular ROS levels, or apoptosis induction, whereas this compound treatment produced robust responses in all these parameters [7] [8]. Similarly, MTH1 overexpression did not confer resistance to this compound-induced cytotoxicity, further challenging the notion that MTH1 inhibition is the primary driver of cell death [7]. These contradictory findings have sparked intense debate in the field regarding the true mechanism of action of this compound and the validity of MTH1 as a therapeutic target.
Additional complexity arises from studies revealing functional redundancy in 8-oxodGTPase activity in cancer cells. Using a novel ATP-releasing guanine-oxidized (ARGO) chemical probe, researchers demonstrated that some cancer cell lines possess substantial MTH1-independent 8-oxodGTPase activity that is not inhibited by this compound or other MTH1-targeting compounds [9]. This redundancy suggests that cancer cells may utilize alternative enzymes beyond MTH1 to sanitize their nucleotide pools, potentially explaining the disconnect between MTH1 inhibition and cytotoxicity in certain cellular contexts. The differential reliance on MTH1 versus alternative sanitizing enzymes across cancer types and individual tumors may underlie the variable responses to this compound treatment observed in preclinical models.
The therapeutic potential of this compound appears to be strongly influenced by the specific cancer type and genetic background. Research indicates that RAS-driven cancers may be particularly susceptible to MTH1 inhibition due to their heightened levels of ROS and consequent dependence on nucleotide pool sanitization. In oncogenic KRAS-driven tumor cells, MTH1 expression is frequently upregulated, and these cells demonstrate marked sensitivity to both genetic and pharmacological MTH1 inhibition [1] [9]. Beyond RAS mutations, other factors such as p53 status, overall ROS burden, and the expression of compensatory DNA repair pathways may significantly influence response to this compound treatment [7] [6].
Evidence from clinical specimen analyses further supports the relevance of MTH1 in human cancers. Studies using the ARGO assay to measure MTH1 functional activity in patient tissues have demonstrated that MTH1-specific 8-oxodGTPase activity is significantly elevated in tumor tissues compared to matched normal adjacent tissues from patients with colorectal cancer (CRC), non-small cell lung cancer (NSCLC), and pancreatic ductal adenocarcinoma (PDAC) [2]. This elevated activity in tumors provides a strong rationale for targeting MTH1 in these cancer types and suggests that MTH1 functional assessment rather than mere expression levels might better predict therapeutic response.
For researchers investigating MTH1 biology and inhibitor mechanisms, several key experimental protocols have been established. The enzymatic MTH1 activity assay typically monitors pyrophosphate release using a colorimetric or fluorometric detection system. In this assay, recombinant MTH1 enzyme is incubated with substrates (8-oxo-dGTP, 2-OH-dATP, or dGTP) in the presence of varying concentrations of this compound, and the reaction product is quantified to determine inhibition potency [1] [4]. For cellular target engagement assessment, the cellular thermal shift assay (CETSA) protocol involves treatment of intact cells with this compound, followed by heating to different temperatures, cell lysis, and immunoblotting to detect the stabilized MTH1 protein [4].
The chemical proteomic approach for target identification entails immobilizing this compound onto a solid matrix to create an affinity resin, incubating this resin with cell lysates, and then identifying specifically bound proteins through mass spectrometric analysis with and without competition by free compound [1] [4]. For functional assessment in cells, protocols for measuring γH2AX foci formation (as a DNA damage marker), Annexin V staining (for apoptosis detection), and colony formation assays (for long-term proliferation effects) have been successfully employed to characterize the cellular responses to this compound treatment [1] [7] [8]. These well-established protocols provide researchers with robust methodological frameworks for investigating MTH1 inhibition and its functional consequences.
The discovery of this compound as a potent and stereospecific MTH1 inhibitor has provided valuable insights into cancer cell vulnerabilities related to nucleotide pool sanitization and oxidative stress management. While the initial mechanism proposed straightforward inhibition of MTH1 leading to oxidized nucleotide incorporation and DNA damage, recent contradictory findings have revealed additional layers of complexity, including potential MTH1-independent effects through ROS-mediated ER stress and functional redundancy in nucleotide sanitization pathways. These controversies highlight the importance of continued investigation into the precise mechanism of action of this compound and the role of MTH1 in cancer cell survival.
Future research directions should focus on identifying robust biomarkers that predict response to MTH1 inhibition, potentially including measurements of MTH1 functional activity using assays like ARGO, assessment of overall oxidative stress levels, and evaluation of compensatory DNA repair pathway activity. Additionally, combination therapy approaches warrant exploration, particularly pairing this compound with agents that further increase oxidative stress or target complementary DNA repair pathways. The development of next-generation MTH1 inhibitors with improved potency and selectivity may also help resolve current mechanistic controversies and clarify the therapeutic potential of this target class. As research in this area continues to evolve, this compound remains a valuable chemical tool for probing the intersection of oxidative stress, DNA damage, and cancer cell survival, regardless of its ultimate clinical translation.
The following diagrams summarize the primary molecular and cellular mechanisms of this compound action described in this technical review:
Diagram 1: Comprehensive mechanism of this compound action showing both MTH1-dependent (red) and MTH1-independent (blue) pathways leading to cancer cell death.
MTH1 (MutT Homolog 1), also known as NUDT1 (Nudix hydrolase 1), is a crucial nucleotide pool sanitizing enzyme. Its primary function is to hydrolyze oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, into their corresponding monophosphates. This prevents the mis-incorporation of these damaged nucleotides into DNA and RNA during replication and transcription, thereby maintaining genomic stability [1] [2].
The gene encoding human MTH1 is located on chromosome 7p22 and spans approximately 9 kb, comprising five exons. The MTH1 protein, an 18 kDa enzyme, is a member of the Nudix phosphohydrolase superfamily. It mainly localizes to the cytoplasm, with smaller portions found in the mitochondria and nucleus, indicating its role in sanitizing nucleotide pools for both nuclear and mitochondrial genomes [1] [3] [4].
The crystal structure of MTH1 has been resolved using X-ray crystallography, revealing key details about its substrate recognition and hydrolysis mechanism [1] [5].
Within the enzyme's active site, the oxidized nucleotide (e.g., 8-oxo-dGMP) adopts an antipodal conformation. Key residues involved in substrate binding and catalysis include [1] [5]:
The broad substrate specificity of human MTH1 for various oxidized nucleotides is derived from the recognition of these substrates in the enzyme's binding pocket due to an exchange of protonation state between two nearby aspartate residues [2].
The diagram below illustrates the core function of MTH1 in preventing mutations.
MTH1 prevents mutations by hydrolyzing oxidized nucleotides before DNA replication.
The development of MTH1 inhibitors has been a significant area of research for cancer therapy. The table below summarizes key inhibitors discussed in the literature.
Table 1: Selected MTH1 Inhibitors in Research and Development
| Inhibitor Name | Class / Type | Key Characteristics / Findings | Development Status / Reference |
|---|---|---|---|
| TH1579 (Karonudib) | Small Molecule (Analog of TH588) | Potent, selective MTH1 inhibitor with good oral availability; demonstrates excellent pharmacokinetic and anti-cancer properties in vivo; introduces oxidized nucleotides into DNA to kill cells [6]. | Phase I clinical trial for safety and tolerability [2]. |
| (S)-Crizotinib | Small Molecule (Stereospecific) | Stereospecific targeting of MTH1; shown to promote apoptosis in pulmonary artery smooth muscle cells (PASMCs), reducing vascular remodeling in PAH [1] [5] [7]. | Preclinical research |
| AZ13792138 | Small Molecule | Potent and selective MTH1 inhibitor developed by AstraZeneca; made available as a chemical probe [2]. | Preclinical research (Note: One study found it non-cytotoxic to cancer cells [2]) |
MTH1 plays a paradoxical role in health and disease. While it protects normal cells from oxidative damage, its overexpression in cancer cells becomes a dependency that can be therapeutically exploited.
MTH1 in Cancer Cancer cells are often under high levels of oxidative stress, leading to an accumulation of oxidized nucleotides like 8-oxo-dGTP in the nucleotide pool [8] [4]. Consequently, many cancer cells overexpress MTH1 to survive this stress [1] [3] [4]. High MTH1 expression is associated with poor prognosis in several cancers, including pancreatic, lung, and colorectal cancer [3] [4]. Inhibition of MTH1 in cancer cells leads to the incorporation of oxidized nucleotides into DNA, causing DNA strand breaks and cell death, while normal cells are less affected [6] [4] [7].
MTH1 in Neurological Diseases Oxidative stress is a key factor in neurodegenerative diseases like Alzheimer's disease (AD). Studies on AD mouse models show that MTH1 and OGG1 help reduce oxidized DNA damage in the brain, suggesting a protective role for MTH1 against neurodegeneration [8] [1]. Transgenic expression of human MTH1 was shown to efficiently prevent neurodegeneration by avoiding the accumulation of oxidized guanine in mitochondrial genomes of neurons [8].
MTH1 in Cardiovascular and Lung Diseases MTH1 has been identified as a pivotal driver of vascular remodeling in pulmonary arterial hypertension (PAH). Inhibiting MTH1 with this compound promotes apoptosis in pulmonary artery smooth muscle cells, reducing remodeling and improving cardiac function [1] [5]. MTH1 also repairs DNA damage in lung tissues caused by external factors like smoking and fine particulate matter (PM2.5) [1] [5].
MTH1 in Thrombosis A 2023 study revealed that MTH1 is expressed in platelet mitochondria and protects them from oxidative damage. Megakaryocyte/platelet-specific MTH1 knockout mice showed impaired hemostasis and reduced arterial and venous thrombosis, indicating MTH1's critical role in regulating platelet function [3].
The diagram below summarizes the dual role of MTH1 in different tissues and the therapeutic strategy in cancer.
The dual role of MTH1 in neurodegeneration and cancer, and the therapeutic strategy of inhibition.
For researchers aiming to study MTH1, here are methodologies for key experiments cited in the literature.
1. Assessing MTH1 Inhibition-Induced DNA Damage (Modified Comet Assay) [6] [4]
2. Measuring MTH1's Effect on Cellular Viability and Proliferation (siRNA/ShRNA Depletion) [6] [4]
3. Evaluating 8-oxo-dG Incorporation via Immunostaining [6]
MTH1 is a critical enzyme for maintaining genomic integrity under oxidative stress. Its role in cancer cell survival makes it a compelling therapeutic target. While the development of MTH1 inhibitors has seen promising compounds like TH1579 (Karonudib) enter clinical trials, the field has also encountered challenges and conflicting results regarding the cytotoxicity of some inhibitors, highlighting the complexity of translating this concept into the clinic [6] [2]. Future research should focus on identifying robust biomarkers, such as high tumor oxidative stress or specific genetic backgrounds, that predict sensitivity to MTH1 inhibition to maximize therapeutic efficacy.
(S)-Crizotinib targets DNA integrity through the following key mechanisms:
The following diagram illustrates how these mechanisms lead to cancer cell death:
This compound induces DNA damage and cell death via MTH1-dependent and oxidative stress-related pathways.
The table below summarizes key quantitative findings from biochemical and cellular studies:
| Parameter | Experimental System | Findings for this compound | Citation |
|---|---|---|---|
| MTH1 Inhibition (IC₅₀) | Cell-free assay | 72 nM | [3] |
| MTH1 Inhibition (IC₅₀) | Cell-free assay (dGTP substrate) | 330 nM | [1] |
| MTH1 Inhibition (IC₅₀) | Cell-free assay (8-oxo-dGTP substrate) | 408 nM | [1] |
| Anti-proliferative Effect (IC₅₀) | Human gastric cancer cells (SGC-7901) | 21.33 µM | [4] |
| Anti-proliferative Effect (IC₅₀) | Human gastric cancer cells (BGC-823) | 24.81 µM | [4] |
| In Vivo Efficacy (Tumor Growth Inhibition) | SW480 colon carcinoma xenograft mouse model | Significant tumor growth impairment at 50 mg/kg (oral, daily) | [1] [3] |
To evaluate the biological effects of this compound, several standard experimental approaches are used:
MTH1 Enzymatic Activity Assay
Cellular Proliferation and Viability Assays
Analysis of DNA Damage and Apoptosis Markers
In Vivo Xenograft Models
The unique mechanisms of this compound present several promising research and therapeutic angles:
(S)-Crizotinib, the less prevalent enantiomer of the FDA-approved ALK/MET inhibitor (R)-crizotinib, has emerged as a compelling chemical probe through systematic chemical proteomic profiling studies. Initially identified in a 2014 Nature publication as a potent and selective MTH1 inhibitor, this compound demonstrates remarkable stereospecific targeting with approximately 20-fold greater potency against MTH1 compared to its (R)-counterpart [1] [2]. Subsequent research has revealed a more complex polypharmacology profile, engaging additional targets including ROS-dependent ER stress pathways and potentially tubulin polymerization mechanisms [3] [4]. This comprehensive technical assessment synthesizes evidence from quantitative proteomic studies, kinome-wide selectivity profiling, and functional validation assays to provide researchers with an integrated understanding of this compound's target landscape. The significant controversy regarding MTH1's essentiality for cancer cell survival underscores the importance of considering off-target effects in interpreting phenotypic data, particularly when employing this compound as a chemical probe [3] [4]. The collective evidence positions this compound as a versatile tool compound with utility in studying nucleotide pool sanitation, oxidative stress response, and potentially immunogenic cell death mechanisms.
Chemical proteomic approaches have been instrumental in elucidating the unique target profile of this compound, revealing a striking stereospecificity that distinguishes it from the clinically used (R)-enantiomer.
Target Identification Strategy: The initial identification of MTH1 as a primary target of this compound employed a chemical proteomic strategy using affinity-based pull-downs combined with mass spectrometry analysis [1]. Researchers developed specific affinity probes for both SCH51344 (a previously identified compound with unknown mechanism) and crizotinib enantiomers, which were incubated with cell lysates from KRAS-positive SW480 cells. To discriminate specific high-affinity binders from abundant low-affinity proteins, competition experiments with free unmodified compounds were performed, followed by bioinformatic analysis of binding partners [1].
MTH1 as Primary Target: This approach identified the human mutT homologue MTH1 (NUDT1) as the primary cellular target of SCH51344, with isothermal titration calorimetry (ITC) confirming a Kd of 49 nM for this interaction [1]. When the same methodology was applied to this compound, MTH1 emerged as the most prominent and specific interactor, with direct binding assays (ITC) demonstrating a 16-fold higher affinity of the (S)-enantiomer toward MTH1 compared to the (R)-enantiomer [1].
Enantiomer Selectivity: The remarkable target discrimination between crizotinib enantiomers was further validated through comprehensive chemical proteomic profiling, which demonstrated that (S)- and (R)-crizotinib exhibit virtually non-overlapping target engagement in cellular contexts [1]. When the chemical proteomic results of SCH51344 and this compound were plotted against each other, MTH1 was singled out as the only common high-significance interactor, while reciprocal analysis with (R)-crizotinib identified a plethora of protein kinases but not MTH1 [1].
The experimental workflow below illustrates the key steps in the chemical proteomic identification of this compound targets:
Figure 1: Experimental workflow for chemical proteomic identification of this compound targets using affinity probes and mass spectrometry
The engagement of MTH1 by this compound has been comprehensively characterized through enzymatic assays, structural analysis, and cellular validation studies, confirming it as a primary nanomolar-affinity target.
Potency and Selectivity: this compound demonstrates potent inhibition of MTH1 catalytic activity with IC50 values of 330 nM and 408 nM against the primary MTH1 substrates 8-oxo-dGTP and 2-OH-dATP, respectively [1]. This represents significantly greater potency than the (R)-enantiomer, which showed IC50 values in the micromolar range against MTH1 [1]. Enzymatic assays monitoring pyrophosphate (PPi) production as a measure of nucleotide triphosphate hydrolysis confirmed direct inhibition of MTH1 catalytic activity by this compound [1].
Cellular Target Engagement: The functional engagement of MTH1 in intact cells was validated using cellular thermal shift assays (CETSA) in BJ-KRASV12 cells, where this compound—but not (R)-crizotinib—efficiently stabilized MTH1, confirming differential targeting within cellular environments [1]. Additional target engagement assays based on ligand-induced thermal stabilization demonstrated that this compound specifically stabilized cellular MTH1 in HeLa cells without significantly affecting other proteins [3].
Structural Basis of Inhibition: Co-crystal structures of both crizotinib enantiomers with MTH1 provided a structural rationale for the remarkable stereospecificity observed [1] [2]. The (S)-enantiomer achieves a specific binding mode that enables optimal interactions with the MTH1 active site, while the (R)-enantiomer cannot adopt this configuration due to steric and electronic constraints.
Table 1: Quantitative Profiling of this compound MTH1 Inhibition
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| IC50 (8-oxo-dGTP) | 330 nM | In vitro enzymatic assay | [1] |
| IC50 (2-OH-dATP) | 408 nM | In vitro enzymatic assay | [1] |
| Kd (ITC) | ~16x lower than (R)-crizotinib | Direct binding measurement | [1] |
| Cellular IC50 | 13 μM | HeLa cell viability | [3] |
| Target Engagement | Cellular MTH1 stabilization | CETSA in BJ-KRASV12 cells | [1] |
The functional consequences of MTH1 inhibition by this compound have been characterized across multiple cellular models:
Nucleotide Pool Homeostasis: Disruption of nucleotide pool homeostasis via MTH1 inhibition by this compound induced an increase in DNA single-strand breaks and activated DNA repair mechanisms in human colon carcinoma cells [1] [2]. This ultimately led to effective suppression of tumor growth in animal models, suggesting the potential of MTH1 inhibitors as a novel class of anti-cancer agents [1].
Cellular Viability Effects: In colony formation assays, this compound efficiently impaired the growth of KRAS-mutant SW480 and PANC1 cells, similar to the effects observed with SCH51344 [1]. However, subsequent studies have questioned whether these phenotypic effects are directly attributable to MTH1 inhibition, as discussed in Section 7.
Despite crizotinib's development as a kinase inhibitor, the (S)-enantiomer demonstrates a distinct kinase engagement profile from the clinically used (R)-enantiomer, with remarkably few kinase targets engaged at physiologically relevant concentrations.
Kinome-Wide Profiling: Interrogation of a panel of 456 different recombinant kinases (KINOMEscan) revealed that the two crizotinib enantiomers display remarkable stereoselectivity with very distinct profiles [1]. While (R)-crizotinib bound to numerous kinases, this compound showed affinity for far fewer kinases, with those engaged not calculated to be significantly inhibited at relevant concentrations [1].
Cellular Kinase Engagement: Quantitative, wide-spectrum kinase profiling in live cells examining 178 full-length kinases confirmed improved target selectivity for this compound compared to biochemical measurements [5]. Due to cellular ATP concentrations, several putative crizotinib targets identified in biochemical assays were unexpectedly disengaged in live cells at clinically relevant drug doses [5].
Functional Kinase Inhibition: Enzymatic assays and direct binding measurements confirmed that this compound was considerably less potent than the (R)-enantiomer against established kinase targets including ALK, MET, and ROS1 [1]. Treatment of SW480 cells with a specific c-MET inhibitor did not recapitulate the anti-proliferative effects of this compound, suggesting that MET inhibition does not contribute significantly to its cellular activity [1].
Table 2: Comparative Target Profiling of Crizotinib Enantiomers
| Target | This compound Activity | (R)-Crizotinib Activity | Cellular/In Vitro | Reference |
|---|---|---|---|---|
| MTH1 | IC50 = 330-408 nM | IC50 = Micromolar range | In vitro enzymatic | [1] |
| ALK | Negligible | Potent inhibitor | Cellular and in vitro | [1] [6] |
| MET | Negligible | Potent inhibitor | Cellular and in vitro | [1] |
| ROS1 | Negligible | Potent inhibitor | Cellular and in vitro | [1] |
| Kinome Selectivity | Very few kinases engaged | Binds to numerous kinases | KINOMEscan (456 kinases) | [1] |
| Immunogenic Cell Death | Less efficient inducer | Potent inducer | Cellular assays | [6] |
The identification of this compound targets employed well-established chemical proteomic techniques with specific modifications for enantiomer discrimination:
Affinity Probe Preparation: Researchers derived chemical probes suitable for drug pull-downs by functionalizing both crizotinib enantiomers with appropriate linker chemistry [1]. These derivatized compounds were tested for their ability to target ALK and MTH1 in SW480 cell extracts to confirm retention of target engagement prior to proteomic studies.
Cell Lysis and Incubation: Lysates from KRAS-positive SW480 cells (which are sensitive to SCH51344 and this compound) were prepared under non-denaturing conditions to preserve native protein structures and interactions [1]. The lysates were incubated with the affinity matrices, with competition conditions using free unmodified compound to distinguish specific binding.
Sample Processing and Analysis: After extensive washing to remove non-specific binders, bound proteins were eluted and digested for LC-MS/MS analysis [1]. Mass spectrometry data were processed using standard proteomic bioinformatic pipelines, with significance thresholds applied to identify high-confidence interactors.
Cellular Thermal Shift Assay (CETSA): The engagement of MTH1 by this compound in intact cells was validated using CETSA [1]. Briefly, BJ-KRASV12 cells were treated with compounds or DMSO control, heated to different temperatures, and the soluble protein fraction was analyzed by Western blotting. Thermal stabilization of MTH1 by this compound indicated direct target engagement in the cellular environment.
Target Engagement Based on Thermal Stabilization: An alternative approach measured ligand-induced thermal stabilization using the Cellular Thermal Shift Assay (CETSA) format with quantitative proteomics [3]. HeLa cells were treated with compounds, subjected to heat denaturation, and the remaining soluble proteins were analyzed by mass spectrometry to identify proteins stabilized by drug binding.
Genetic Validation: Loss-of-function studies using MTH1-siRNA impaired colony formation in SW480 and DLD1 cells, phenocopying the effects of SCH51344 treatment [1]. Stable knockdown using lentiviral shRNAs similarly reproduced inhibitor effects [1]. Conversely, overexpression of MTH1 reduced sensitivity of SW480 cells against SCH51344, mechanistically corroborating MTH1 as the main cellular target [1].
Enzymatic Assays: MTH1 catalytic activity was monitored by measuring production of pyrophosphate (PPi) as a result of nucleotide triphosphate hydrolysis [1]. Assays were conducted with varying concentrations of inhibitors against different MTH1 substrates (dGTP, 8-oxo-dGTP, and 2-OH-dATP) to determine IC50 values and inhibition mechanisms.
The anticancer activity of this compound involves complex signaling pathways resulting from its multi-target profile, with particular importance placed on oxidative stress management and DNA damage pathways.
The inhibition of MTH1 by this compound disrupts nucleotide pool sanitation, leading to incorporation of oxidized nucleotides into DNA and subsequent activation of DNA damage response pathways [1] [2]. This mechanism is particularly relevant in cancer cells with elevated ROS levels, which frequently overexpress MTH1 as a protective mechanism [1]. The pathway illustrates how MTH1 inhibition leads to cytotoxic effects:
Figure 2: MTH1 inhibition pathway leading to DNA damage and cancer cell death through incorporation of oxidized nucleotides
Independent of MTH1 inhibition, this compound has been shown to induce lethal endoplasmic reticulum stress response in NSCLC cells by increasing intracellular levels of reactive oxygen species [4]. This mechanism was demonstrated through:
ROS Accumulation: Treatment with this compound significantly increased reactive oxygen species in NCI-H460, H1975, and A549 NSCLC cells, as measured by DCFH-DA and DAF-FM-DA fluorescence [4].
ER Stress Activation: The elevated ROS levels triggered ER stress signaling, evidenced by increased phosphorylation of eIF2α, upregulation of ATF4 and CHOP expression, and characteristic ultrastructural changes in the endoplasmic reticulum observed by electron microscopy [4].
Apoptosis Induction: The ER stress pathway ultimately led to mitochondrial apoptosis, characterized by increased Bax/Bcl-2 ratio, caspase-3 activation, and Annexin V-positive staining [4]. This cell death was significantly attenuated by antioxidant pretreatment with N-acetylcysteine (NAC), glutathione (GSH), or superoxide dismutase (SOD) [4].
While (R)-crizotinib has been identified as a potent inducer of immunogenic cell death (ICD) through off-target effects, this compound is less efficient in this capacity [6]. The ICD induced by (R)-crizotinib is characterized by:
Calreticulin Exposure: Redistribution of calreticulin to the cell surface, serving as an 'eat me' signal for dendritic cells [6].
ATP and HMGB1 Release: Extracellular release of ATP as a chemoattractant for dendritic cells and HMGB1 as a dendritic cell maturation factor [6].
ER Stress Precondition: Phosphorylation of eIF2α as a hallmark of endoplasmic reticulum stress associated with immunogenic cell death [6].
The designation of MTH1 as the primary functional target of this compound has been subject to significant controversy, with conflicting evidence regarding its essentiality for cancer cell survival.
Contradictory Genetic Evidence: While initial studies reported that MTH1 loss-of-function impaired growth of KRAS tumor cells and MTH1 overexpression mitigated sensitivity toward SCH51344 [1], subsequent investigations failed to observe rescue of SW480 cells from cell death induced by this compound through MTH1 overexpression [1]. Additionally, siRNA-mediated knockdown of MTH1 did not suppress cancer cell growth in some studies [3], challenging the essentiality of MTH1 for cancer cell survival.
Proteomic Profiling Reveals Off-Target Effects: Comprehensive proteomic profiling of small-molecule MTH1 inhibitors revealed mechanistic differences among chemically distinct compounds [3]. In particular, TH287 and TH588—initially characterized as MTH1 inhibitors—were found to primarily target tubulin, with their antitumor effects attributable to this off-target activity rather than MTH1 inhibition [3].
Cytotoxicity Disconnect: New purine-based MTH1 inhibitors identified through chemical array screening exhibited only weak cytotoxicity against cancer cells despite potent MTH1-inhibitory activity in vitro [3]. In contrast, this compound and SCH51344 had more potent cytotoxic effects despite similar MTH1-inhibitory activities, suggesting additional mechanisms contribute to their cellular efficacy [3].
Oxidative Damage Incorporation: Some researchers have demonstrated that to kill cancer cells, MTH1 inhibitors must introduce oxidized nucleotides into DNA, suggesting that the mere inhibition of enzymatic activity may be insufficient for cytotoxicity without appropriate contextual factors [3].
The collective evidence suggests that while MTH1 is certainly engaged by this compound at nanomolar concentrations, the phenotypic consequences of treatment may involve a complex interplay of multiple targets and cellular contexts, highlighting the importance of critical interpretation of data obtained using this compound as a chemical probe.
This compound represents a compelling example of enantioselective target engagement with significant utility as a chemical probe in cancer cell biology and drug discovery research. The comprehensive chemical proteomic profiling of this compound has revealed a remarkably selective target profile centered on MTH1, with minimal engagement of the kinase targets associated with its (R)-enantiomer.
For researchers employing this compound in experimental systems, several critical considerations emerge:
Context-Dependent Mechanisms: The antitumor effects of this compound appear to be highly context-dependent, with contributions from both MTH1 inhibition and ROS-dependent ER stress pathways varying based on cellular background and experimental conditions [1] [4].
Probe Selection Considerations: When using this compound to study MTH1 biology, researchers should implement appropriate controls to account for potential off-target effects, including comparison with structurally distinct MTH1 inhibitors and genetic validation experiments [3].
Therapeutic Implications: Despite controversies regarding its precise mechanism, this compound remains a valuable tool compound for investigating nucleotide pool sanitation, oxidative stress management, and their roles in cancer cell survival [1] [2].
The substantial enantiomeric differences in target engagement highlight the importance of stereochemical considerations in drug development and chemical biology, with this compound serving as a prominent example of how chiral centers can dictate completely different pharmacological profiles between enantiomers.
The following table synthesizes core findings from multiple studies demonstrating that (S)-crizotinib's anticancer activity persists even when MTH1 is genetically or pharmacologically de-targeted.
| Cancer Type | Experimental Model | Key Findings (MTH1-Independent) | Proposed Primary Mechanism | Citation |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H460, H1975, A549 cells; mouse xenografts [1] [2] | Apoptosis via ROS-dependent ER stress; effect not reversed by MTH1 overexpression [1] [2]. | ROS → ER Stress → Apoptosis [1] [2] | |
| Gastric Cancer | SGC-7901, BGC-823 cells; mouse xenografts [3] | Reduced viability, induced apoptosis/G2-M arrest; effect unchanged by MTH1 knockdown/overexpression [3]. | ROS → DNA Damage → ATM/Akt activation [3] | |
| Colorectal Cancer (CRC) | Patient-derived 3D organoids and spheroids [4] | Hypoxia/reoxygenation sensitized cells to this compound; effects not altered by ROS scavengers [4]. | c-MET/ErbB3 phosphorylation inhibition [4] |
This table consolidates quantitative data on the cellular responses to this compound treatment, highlighting the role of ROS.
| Measurement | Cancer Type / Cell Line | Treatment Conditions | Observed Effect | Citation |
|---|---|---|---|---|
| Cell Viability (IC50) | Gastric Cancer (SGC-7901) | 48-hour treatment | 21.33 µM [3] | |
| Cell Viability (IC50) | Gastric Cancer (BGC-823) | 48-hour treatment | 24.81 µM [3] | |
| ROS Induction | Gastric Cancer (SGC-7901) | 20 µM, 2 hours | ~3.5-fold increase vs. control [3] | |
| Apoptosis Induction | Gastric Cancer (SGC-7901) | 20 µM, 24 hours | ~25% apoptotic cells (vs. ~5% in control) [3] | |
| DNA Damage (γH2AX) | Gastric Cancer (SGC-7901) | 20 µM, 24 hours | Marked increase; reversed by antioxidant NAC [3] |
For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments cited.
The following diagram synthesizes the primary MTH1-independent mechanisms of this compound action as described across the cited literature, particularly in NSCLC, gastric, and colorectal cancer models.
Summary of this compound's MTH1-independent mechanisms, showing induction of ROS and direct kinase inhibition leading to cell death, alongside a pro-survival response.
The evidence confirms that this compound is a multi-mechanism agent. When evaluating its effects, consider the following:
This compound is the enantiomeric form of the FDA-approved multi-targeted tyrosine kinase inhibitor crizotinib, exhibiting a distinct pharmacological profile from its (R)-counterpart. While (R)-crizotinib primarily targets ALK, ROS1, and c-Met tyrosine kinases, this compound demonstrates potent anti-cancer activity through alternative mechanisms, making it an intriguing compound for oncology research and drug development. This document provides detailed protocols for evaluating the in vitro effects of this compound, with particular emphasis on cell viability assessment methodologies.
The anti-cancer activity of this compound involves multiple cellular mechanisms that contribute to its overall effect on cell viability:
This compound has demonstrated efficacy across various cancer cell lines, providing researchers with multiple model systems for investigation:
Table 1: Recommended Cell Lines for this compound Testing
| Cancer Type | Cell Lines | Key Characteristics | Reference |
|---|---|---|---|
| Gastric Cancer | SGC-7901, BGC-823 | RTK-activated models; IC~50~ ~21-25 μM | [1] |
| NSCLC | NCI-H460, H1975, A549 | ER stress-sensitive models | [2] |
| Bladder Cancer | T24, T24R2 | Cisplatin-resistant variants available | [4] |
| Lung Cancer (general) | SPC-A1, HCC827, H2228 | MET-expressing models | [5] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures metabolic activity as an indicator of cell viability.
Step 1: Cell Seeding
Step 2: Compound Treatment
Step 3: MTT Incubation and Measurement
Step 4: Calculations
The Cell Counting Kit-8 (CCK-8) assay offers enhanced sensitivity and reduced toxicity compared to MTT.
Step 1: Cell Seeding and Treatment
Step 2: CCK-8 Incubation
Step 3: Absorbance Measurement
For visual assessment of viability in 2D and 3D cultures:
Table 2: Representative this compound IC₅₀ Values Across Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) | Assay Type | Exposure Time | Reference |
|---|---|---|---|---|---|
| SGC-7901 | Gastric Cancer | 21.33 | MTT | 24h | [1] |
| BGC-823 | Gastric Cancer | 24.81 | MTT | 24h | [1] |
| NCI-H460 | NSCLC | ~20 | MTT | 24h | [2] |
| T24 | Bladder Cancer | ~15 | CCK-8 | 24h | [4] |
| T24R2 | Bladder Cancer | ~18 | CCK-8 | 24h | [4] |
The following diagram illustrates the interconnected mechanisms of action of this compound and the corresponding experimental approaches for their investigation:
These application notes provide comprehensive protocols for evaluating the in vitro effects of this compound on cancer cell viability. The compound's multi-mechanistic activity necessitates thorough assessment using complementary techniques that evaluate not only viability but also apoptotic pathways, oxidative stress responses, and cell cycle alterations. The protocols outlined here have been validated across multiple cancer cell types and can be adapted to specific research needs while maintaining methodological rigor essential for generating reproducible, publication-quality data.
Non-small cell lung cancer (NSCLC) accounts for approximately 80-85% of all lung cancers and is frequently diagnosed at advanced stages with poor prognosis. Targeted therapies have revolutionized treatment paradigms for NSCLC patients with specific oncogenic drivers. This compound, the less studied enantiomer of the clinically approved ALK/ROS1/MET inhibitor (R)-crizotinib, has recently emerged as a promising therapeutic agent with a unique mechanism of action independent of traditional kinase targets. Unlike its (R)-enantiomer, This compound exhibits potent antitumor activity through novel pathways involving oxidative stress and endoplasmic reticulum (ER) stress-mediated apoptosis, presenting valuable opportunities for therapeutic intervention in NSCLC, including those without ALK rearrangements.
This application note provides a comprehensive summary of current research findings on This compound-induced apoptosis in NSCLC models, with detailed experimental protocols and quantitative data to facilitate further investigation and development of this promising therapeutic agent. The information presented herein is specifically curated for researchers, scientists, and drug development professionals working in oncology and experimental therapeutics.
The predominant mechanism of This compound-induced apoptosis in NSCLC cells involves the induction of reactive oxygen species (ROS) leading to endoplasmic reticulum stress:
This compound significantly increases intracellular ROS levels within hours of treatment, as demonstrated in multiple NSCLC cell lines (NCI-H460, H1975, and A549). This ROS elevation triggers severe endoplasmic reticulum stress, characterized by phosphorylation of eukaryotic initiation factor 2α (eIF2α) and upregulation of the ER stress marker CHOP (CCAAT/-enhancer-binding protein homologous protein). The resulting ER stress progresses to mitochondrial apoptosis through modulation of Bcl-2 family proteins, with increased Bax/Bcl-2 ratios and subsequent caspase activation [1].
The critical role of ROS in this apoptotic pathway has been confirmed through rescue experiments with antioxidants. Pretreatment with N-acetyl-L-cysteine (NAC), glutathione (GSH), or superoxide dismutase (SOD) effectively attenuates both ER stress and apoptosis induction, confirming ROS as the primary initiator of this cell death pathway [1].
Contrary to earlier proposed mechanisms, this compound's anticancer activity in NSCLC operates independently of MTH1 inhibition:
Initial studies proposed MTH1 (mutT homologue 1) as the primary target of this compound, with nanomolar inhibition potency observed in biochemical assays. MTH1 functions as a nucleotide pool sanitizing enzyme that hydrolyzes oxidized nucleotides to prevent their incorporation into DNA [2].
However, subsequent investigations in NSCLC models demonstrated that genetic knockdown of MTH1 does not significantly affect cell viability or apoptotic response to this compound. Similarly, MTH1 overexpression does not confer resistance to this compound treatment. These findings indicate that MTH1 inhibition is not essential for this compound-mediated apoptosis in NSCLC cells, though it may contribute to anticancer activity in other tumor types [1].
Additional mechanisms have been identified that contribute to this compound's overall anticancer profile:
Immunogenic Cell Death (ICD) Induction: High-dose (10 µM) this compound, particularly when combined with conventional chemotherapeutics like cisplatin, can induce immunogenic cell death characterized by calreticulin exposure, ATP release, and HMGB1 exodus. This converts dying cancer cells into a therapeutic vaccine that stimulates antitumor immune responses [3].
Akt Survival Pathway Activation: In response to this compound-induced DNA damage, cancer cells activate Akt-mediated pro-survival signaling as a compensatory mechanism. This finding suggests that combination therapies incorporating Akt inhibitors could significantly enhance this compound efficacy by counteracting this resistance pathway [4].
Table 1: this compound Effects on Cell Viability and Apoptosis in NSCLC Models
| Cell Line | IC50 Value (μM) | Apoptosis Induction | Experimental Conditions | Reference |
|---|---|---|---|---|
| NCI-H460 | ~15-20 μM | 35-40% apoptosis at 20 μM (24h) | 24h treatment, Annexin V/PI detection | [1] |
| H1975 | ~20-25 μM | 25-30% apoptosis at 20 μM (24h) | 24h treatment, Annexin V/PI detection | [1] |
| A549 | ~25-30 μM | 20-25% apoptosis at 20 μM (24h) | 24h treatment, Annexin V/PI detection | [1] |
| SGC-7901 (GC) | 21.33 μM | Dose-dependent increase | 24-48h treatment, Annexin V/PI detection | [4] |
| BGC-823 (GC) | 24.81 μM | Dose-dependent increase | 24-48h treatment, Annexin V/PI detection | [4] |
Table 2: Oxidative Stress and DNA Damage Parameters
| Parameter | Measurement | Fold-Increase | Experimental Conditions | Reference |
|---|---|---|---|---|
| ROS Production | DCFH-DA fluorescence | 2.5-3.5 fold increase | 2h treatment, 20-30 μM this compound | [1] [4] |
| Nitric Oxide Production | DAF-FM fluorescence | 2.0-2.5 fold increase | 2h treatment, 20-30 μM this compound | [4] |
| DNA Damage (γH2AX) | Immunofluorescence/Western blot | 3-4 fold increase | 24h treatment, 20-30 μM this compound | [4] |
| ATM Phosphorylation | Ser1981 phosphorylation | 2.5-3 fold increase | 24h treatment, 20-30 μM this compound | [4] |
| ER Stress (CHOP) | Protein expression | 4-5 fold increase | 24h treatment, 20 μM this compound | [1] |
Table 3: Key Protein Expression Changes in Apoptotic Pathways
| Protein | Expression Change | Time Frame | Functional Significance | Reference |
|---|---|---|---|---|
| Bax/Bcl-2 Ratio | Increased 3-4 fold | 24h | Promotes mitochondrial apoptosis | [1] |
| Cleaved PARP | Increased 4-5 fold | 24-48h | Apoptosis execution marker | [4] |
| Phospho-eIF2α | Increased 3-4 fold | 4-12h | ER stress indicator | [1] [3] |
| Akt Phosphorylation | Increased 2-2.5 fold | 6-24h | Compensatory survival signal | [4] |
Purpose: To determine the inhibitory effects of this compound on NSCLC cell proliferation.
Reagents and Equipment:
Procedure:
Purpose: To quantify apoptosis induction by this compound using Annexin V/PI staining.
Reagents and Equipment:
Procedure:
Purpose: To detect this compound-induced reactive oxygen species production.
Reagents and Equipment:
Procedure:
Purpose: To detect protein expression changes in apoptotic and ER stress pathways.
Reagents and Equipment:
Procedure:
Purpose: To evaluate antitumor efficacy of this compound in animal models.
Reagents and Equipment:
Procedure:
The following diagram illustrates the primary mechanism of this compound-induced apoptosis in NSCLC cells:
Diagram 1: this compound-induced apoptotic signaling pathway in NSCLC cells. The diagram illustrates the sequential mechanism whereby this compound induces ROS generation, leading to ER stress, mitochondrial apoptosis activation, and最终cell death. Antioxidants like NAC can block this pathway by scavenging ROS [1].
Diagram 2: Experimental workflow for analyzing this compound mechanisms. This workflow outlines the key experimental approaches for comprehensively investigating this compound's effects on NSCLC cells, from in vitro assays to in vivo validation [1] [4].
The accumulating evidence for this compound's apoptosis-inducing capabilities in NSCLC models presents several promising research and development opportunities:
Combination Therapy Development: The ROS-dependent mechanism of this compound suggests potential synergies with conventional chemotherapy agents and other targeted therapies. Research indicates that combining this compound with cisplatin significantly enhances anticancer efficacy through immunogenic cell death induction [3].
Overcoming Akt-Mediated Resistance: The discovery that this compound triggers compensatory Akt survival signaling highlights the therapeutic potential of combining this compound with Akt inhibitors to prevent resistance development and enhance apoptosis induction [4].
Expansion to Other Malignancies: While this application note focuses on NSCLC, research demonstrates that this compound exhibits potent anticancer activity in other malignancies, including gastric cancer models, suggesting broader therapeutic applications [4].
Biomarker Development: Further investigation is needed to identify predictive biomarkers that can identify patient populations most likely to respond to this compound therapy, particularly given its unique mechanism independent of ALK rearrangements.
Antioxidant Interference: When studying ROS-dependent mechanisms, ensure that culture media and supplements are free of antioxidants that might interfere with ROS detection or biological effects.
DMSO Concentration Controls: Maintain consistent DMSO concentrations across all treatment groups, keeping final concentration below 0.1% to minimize solvent toxicity.
Time Course Considerations: ER stress and apoptosis markers exhibit different temporal expression patterns; include multiple time points in preliminary experiments to capture dynamic responses.
Cell Line Variability: Response to this compound varies significantly among NSCLC cell lines; consider screening multiple lines or selecting those with demonstrated sensitivity (e.g., NCI-H460).
Antibody Validation: Ensure proper validation of antibodies for Western blot analysis, particularly for phospho-specific antibodies detecting ER stress markers.
This compound represents a promising therapeutic agent for NSCLC with a unique mechanism of action centered on ROS-dependent ER stress induction and apoptosis. The detailed protocols and quantitative data provided in this application note will assist researchers in further investigating this compound and developing potential therapeutic strategies based on its distinctive activity profile. The combination of this compound with agents that target compensatory survival pathways or conventional chemotherapeutics presents particularly promising avenues for future therapeutic development.
The table below summarizes the experimental parameters and key findings from pivotal (S)-Crizotinib xenograft studies.
| Cancer Type | Model System | Dosing Regimen | Key Efficacy Findings | Proposed Primary Mechanism |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) [1] | NCI-H460 cells in immunodeficient mice | 50 mg/kg, orally, once daily [1] | Induced tumor cell apoptosis; inhibited tumor growth | ROS-dependent ER stress pathway [1] |
| Gastric Cancer (GC) [2] | BGC-823 & SGC-7901 cells in xenograft mice | 100 mg/kg, intraperitoneally, every 2 days [2] | Reduced tumor growth; induced apoptosis & oxidative DNA damage | ROS generation; triggered pro-survival Akt signaling [2] |
| Anaplastic Large Cell Lymphoma (ALCL) [3] | Karpas 299 & SU-DHL-1 cell lines in NSG mice | 50 mg/kg, orally, once daily (in combo with everolimus) [3] | Synergistic anti-tumor effect with everolimus; increased G0/G1 arrest & apoptosis | ALK inhibition; downregulation of mTOR signaling pathways [3] |
| NSCLC (PDX Model) [4] | CTC15035EML4-ALK PDX model from patient pleural fluid | 50 mg/kg, orally, once daily [4] | Effective tumor growth inhibition; acquired resistance emerged after ~114 days | Initial ALK inhibition; resistance via secondary ALK (E1210K) mutation [4] |
This compound exerts anti-tumor effects primarily through inducing oxidative stress, which triggers DNA damage and apoptosis. The following diagram illustrates this core mechanism and the rationale for combination therapy.
Research shows this mechanism is independent of MTH1 inhibition [1] [2]. In gastric cancer, the DNA damage triggered by this compound simultaneously activates a pro-survival signal via Akt phosphorylation, suggesting that combining this compound with an Akt inhibitor can more effectively suppress tumor growth and overcome resistance [2].
This general protocol can be adapted for different cancer types, as reflected in the table above.
Volume = (Length × Width²) / 2 [4].TGI (%) = [1 - (ΔT_treatment / ΔT_control)] × 100, where ΔT is the change in tumor volume over time [4].This protocol outlines the key steps for evaluating this compound in combination with other agents, such as everolimus [3].
(S)-Crizotinib, the S-enantiomer of the multi-targeted tyrosine kinase inhibitor crizotinib, has emerged as a promising anticancer agent with a unique mechanism of action that extends beyond its original kinase targets. While the (R)-enantiomer is known to inhibit ALK, c-Met, and ROS1 kinases, the (S)-enantiomer exhibits potent antitumor activity through alternative mechanisms, particularly involving the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. Recent studies have demonstrated that this compound induces lethal endoplasmic reticulum stress and oxidative DNA damage in various cancer models, including non-small cell lung cancer (NSCLC) and gastric cancer, through ROS-dependent mechanisms that appear independent of MTH1 inhibition. These findings have positioned this compound as a valuable tool for understanding ROS-mediated cell death pathways and developing novel therapeutic strategies. This application note provides detailed protocols for measuring ROS production in response to this compound treatment using flow cytometry, along with comprehensive experimental data and technical considerations to ensure reliable and reproducible results.
Research across multiple cancer models has consistently demonstrated that this compound exerts significant anticancer effects primarily through ROS-mediated apoptosis and DNA damage pathways. In human non-small cell lung cancer (NSCLC) cells, including NCI-H460, H1975, and A549 cell lines, this compound induced lethal endoplasmic reticulum (ER) stress and apoptosis by increasing intracellular ROS levels. The study revealed that blocking ROS production with antioxidants like N-acetyl-L-cysteine (NAC) markedly reversed this compound-induced ER stress and cell death, confirming the central role of ROS in the mechanism of action [1]. Similarly, in gastric cancer models using SGC-7901 and BGC-823 cell lines, this compound treatment resulted in dose-dependent increases in both ROS and nitric oxide (NO), leading to oxidative DNA damage as evidenced by increased levels of γH2AX and Ser1981-phosphorylated ATM, established markers of DNA damage response [2].
Table 1: Summary of this compound Effects Across Cancer Models
| Cancer Model | Cell Lines Used | Key Findings | IC50 Values | Proposed Mechanism |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H460, H1975, A549 | Induced ER stress and apoptosis via ROS; Effects reversed by NAC | Varies by cell line | ROS-dependent ER stress apoptotic pathway, MTH1-independent |
| Gastric Cancer | SGC-7901, BGC-823 | Dose-dependent ROS increase, oxidative DNA damage, cell cycle arrest at G2/M | 21.33 μM (SGC-7901), 24.81 μM (BGC-823) | ROS-dependent apoptosis and DNA damage, MTH1-independent |
| Hepatotoxicity Model | L02 (human hepatocytes) | Mitochondrial apoptosis via ROS accumulation and Nrf2 inhibition | Concentration-dependent | ROS-mediated mitochondrial apoptosis |
Notably, the antioxidant NAC (5 mM pretreatment) effectively reversed this compound-induced ROS increases, apoptosis, and DNA damage markers across studies, providing a key experimental control and potential therapeutic mitigation strategy [1] [2]. The MTH1-independent nature of these effects was consistently demonstrated through siRNA knockdown experiments, showing that neither MTH1 depletion nor overexpression significantly affected this compound's ability to induce ROS or suppress cancer cell growth [1] [2].
This compound treatment activates a complex network of cellular stress pathways that ultimately lead to apoptosis. The primary mechanism involves ROS accumulation, which triggers both endoplasmic reticulum stress and DNA damage response pathways. In NSCLC cells, ROS induction leads to ER stress evidenced by increased expression of key markers such as ATF4, phosphorylated eIF2α, and CHOP [1]. In gastric cancer cells, this compound-induced ROS causes oxidative DNA damage characterized by phosphorylation of ATM and H2AX, initiating DNA repair responses [2]. Additionally, this compound triggers pro-survival signaling through Akt activation as a compensatory mechanism, suggesting that combination therapy with Akt inhibitors could enhance its efficacy [2].
The following diagram illustrates the key signaling pathways involved in this compound-induced ROS-mediated apoptosis:
Diagram 1: Key Signaling Pathways in this compound-Induced ROS-Mediated Apoptosis. This compound primarily induces ROS increase, which activates ER stress and causes DNA damage, ultimately leading to apoptosis. Akt signaling represents a pro-survival pathway that may attenuate the apoptotic response. The role of MTH1 inhibition remains disputed, with studies showing MTH1-independent effects.
Accurate measurement of ROS production is fundamental to studying this compound's mechanism of action. The selection of appropriate fluorescent probes and optimized staining conditions are critical for reliable detection of specific ROS species. The most widely used probes for detecting general ROS production and nitric oxide in this compound studies are DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) for general ROS and DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) for nitric oxide detection [1] [2].
Table 2: Fluorescent Probes for ROS Detection in this compound Studies
| Probe Name | Target ROS | Excitation/Emission | Working Concentration | Staining Duration | Key Considerations |
|---|---|---|---|---|---|
| DCFH-DA | Hydrogen peroxide, peroxynitrite, hydroxyl radicals | ~485-500 nm/~515-530 nm (FL1 channel) | 10 μM | 30 minutes at 37°C | Measures various ROS; requires careful interpretation |
| DAF-FM DA | Nitric oxide (NO) | ~495 nm/~515 nm | 5 μM | 30 minutes at 37°C | More specific for NO detection |
| Dihydroethidium (DHE) | Superoxide anion | 518 nm/605 nm (FL2 channel) | 5-10 μM | 30 minutes at 37°C | Detects superoxide specifically |
The staining protocol involves careful handling to prevent artificial ROS generation. Cells should be harvested, washed with PBS, and resuspended in serum-free media containing the fluorescent probe at the appropriate concentration. Following incubation at 37°C for 30 minutes in the dark, cells are washed with PBS to remove excess probe and analyzed immediately by flow cytometry [1] [3]. It is crucial to include untreated controls and antioxidant-treated controls (e.g., with 5 mM NAC) to establish baseline ROS levels and verify the specificity of the response [1] [2].
The following step-by-step protocol provides a standardized approach for measuring this compound-induced ROS production using flow cytometry:
Sample Preparation:
Staining and Measurement: 4. Probe Loading: Harvest cells, wash with PBS, and resuspend in serum-free media containing 10 μM DCFH-DA or 5 μM DAF-FM DA [1]. 5. Incubation: Incubate cells at 37°C for 30 minutes in the dark, with gentle mixing every 10 minutes [1] [3]. 6. Washing: Centrifuge cells at 350 × g for 5 minutes, discard supernatant, and resuspend in fresh PBS [3]. 7. Flow Cytometry Analysis: Analyze approximately 8,000 viable cells per sample using a flow cytometer with standard FITC filters (FL1 channel for DCFH-DA). Maintain consistent flow rates to ensure measurement precision [1] [4].
Controls and Quality Assurance: 8. Essential Controls: Include unstained cells, vehicle control (DMSO-treated), and positive control (e.g., H₂O₂-treated cells) for proper gating and instrument setup [3] [4]. 9. Data Acquisition: Collect fluorescence data using logarithmic amplification. Analyze using flow cytometry software, reporting geometric mean fluorescence intensity (MFI) or median fluorescence intensity [3].
The following workflow diagram summarizes the key experimental steps:
Diagram 2: Experimental Workflow for ROS Measurement in this compound Research. The diagram outlines the key steps from cell culture preparation through data collection, including the optional NAC pretreatment to confirm ROS-dependent effects.
Several technical factors must be carefully controlled to ensure accurate ROS measurements in this compound studies. The inherent reactivity of ROS species and the potential for artifactual generation during sample processing necessitate strict protocol adherence. Key considerations include:
When troubleshooting unexpected results, consider the following approaches. For high background fluorescence in untreated controls, verify probe purity, reduce staining concentration/duration, and ensure thorough washing. For low signal intensity in treated samples, confirm this compound activity through viability assays, check probe solubility and storage conditions, and verify proper instrument detection settings. If high variability between replicates occurs, ensure consistent cell counting, maintain uniform treatment conditions, and standardize gating strategies across samples [3] [4].
When analyzing flow cytometry data for this compound studies, report both representative histograms and quantitative comparisons of fluorescence intensity. Statistical analysis should include multiple independent experiments (typically n≥3) with appropriate statistical tests comparing treated samples to relevant controls. The percentage increase in ROS production is commonly calculated as the fold-change in mean fluorescence intensity compared to vehicle-treated controls [1] [2]. Importantly, ROS data should be correlated with other endpoints such as apoptosis assays (Annexin V/PI staining), DNA damage markers (γH2AX, p-ATM), and cell viability measurements to establish comprehensive mechanism-based evidence [1] [2].
The detailed protocols and application notes presented herein provide researchers with a comprehensive framework for investigating ROS induction by this compound using flow cytometry. The consistent findings across multiple cancer models indicate that this compound exerts significant anticancer effects primarily through ROS-mediated pathways involving endoplasmic reticulum stress, DNA damage response, and mitochondrial apoptosis. The standardized methodologies for ROS measurement, coupled with appropriate controls and validation experiments, will facilitate further investigation into the mechanism of action of this compound and related compounds. Furthermore, the recognition of Akt activation as a compensatory survival mechanism suggests promising combination strategies with Akt inhibitors to enhance therapeutic efficacy. These protocols may also be adapted for screening next-generation compounds that exploit similar ROS-mediated mechanisms for improved cancer therapy.
This compound, the stereoisomer of the FDA-approved multi-targeted tyrosine kinase inhibitor crizotinib, has emerged as a promising anticancer agent with a novel mechanism of action distinct from its (R)-counterpart. While (R)-crizotinib primarily targets ALK, ROS1, and c-Met kinases in specific cancers, this compound exhibits potent antiproliferative activity through induction of oxidative stress and endoplasmic reticulum (ER) stress-mediated apoptosis. This mechanism has been demonstrated across various cancer types, including non-small cell lung cancer (NSCLC) and gastric cancer (GC), making it a compelling candidate for therapeutic development, particularly in tumors with limited treatment options.
The significance of this compound lies in its ability to exploit the heightened oxidative stress already present in cancer cells. Unlike normal cells, cancer cells maintain elevated levels of reactive oxygen species (ROS) due to their accelerated metabolic activity. This compound further increases ROS beyond a survivable threshold, triggering a cascade of cellular events culminating in apoptosis through ER stress pathways. This mechanism operates independently of MTH1 inhibition, contrary to earlier hypotheses, as demonstrated in multiple studies where MTH1 knockdown did not affect this compound's efficacy [1] [2]. These characteristics position this compound as a valuable tool for targeting cancers resistant to conventional therapies.
The antitumor mechanism of this compound centers on its capacity to induce substantial ROS accumulation, which subsequently activates the unfolded protein response (UPR) and ER stress-mediated apoptosis. The molecular progression involves several key events that have been consistently observed across multiple cancer models:
Table 1: Molecular Mechanism of this compound
| Molecular Event | Key Components | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| ROS Induction | Increased intracellular superoxide, hydrogen peroxide | Oxidative stress damaging cellular components | Flow cytometry with DCFH-DA; inhibition by NAC [1] [2] |
| ER Stress Activation | Phosphorylated eIF2α, ATF4, CHOP | Initiation of unfolded protein response | Western blot analysis; electron microscopy of ER morphology [1] |
| DNA Damage Response | γH2AX, phospho-ATM (Ser1981) | DNA strand breaks and repair activation | Immunofluorescence, Western blot [2] |
| Apoptosis Execution | Cleaved PARP, Annexin V/PI positivity | Programmed cell death | Flow cytometry, Western blot [1] [2] |
| Pro-survival Signaling | Phospho-Akt | Compensatory survival mechanism | Western blot; enhanced efficacy with Akt inhibitors [2] |
The initial ROS surge occurs rapidly within hours of this compound treatment, as detected by fluorescent probes like DCFH-DA. This oxidative burden directly damages the endoplasmic reticulum, disrupting its protein-folding capacity and triggering the UPR. Critical markers of this process include phosphorylation of eukaryotic initiation factor 2α (eIF2α), which attenuates general protein translation while selectively promoting translation of activating transcription factor 4 (ATF4). Subsequently, ATF4 induces expression of CHOP (C/EBP homologous protein), a key mediator of ER stress-induced apoptosis [1].
Concurrently, this compound induces DNA damage as evidenced by increased γH2AX foci and phosphorylation of ATM at Ser1981. This DNA damage response occurs as a consequence of oxidative stress rather than direct DNA interaction, as pretreatment with the antioxidant N-acetylcysteine (NAC) markedly reduces these markers [2]. The culmination of these events is mitochondrial apoptosis pathway activation, characterized by cytochrome c release, caspase activation, and cleavage of PARP. Interestingly, cancer cells mount a compensatory pro-survival response through Akt phosphorylation, which represents a potential resistance mechanism that can be targeted with combination therapies [2].
Researchers investigating this compound-induced ER stress should employ a comprehensive panel of techniques to capture the multifaceted nature of this mechanism. The following integrated protocols have been validated in multiple studies and can be adapted to various cancer models:
Table 2: Experimental Protocols for this compound ER Stress Analysis
| Method | Key Parameters | Specific Reagents & Controls | Critical Steps |
|---|---|---|---|
| Cell Viability Assay (MTT) | This compound: 0.625-80 μM for 24h; IC50 determination | DMSO vehicle control; Reference inhibitors | 4h MTT incubation; DMSO solubilization; 490nm absorbance [1] |
| Apoptosis Detection | Annexin V/FITC & PI double staining; 10-30 μM this compound for 24h | Untreated control; Early/late apoptosis standards | Flow cytometry within 1h of staining; proper compensation [1] [2] |
| ROS Measurement | DCFH-DA (10 μM) or DAF-FM-DA (5 μM); 30min incubation | NAC control (5mM, 1h pretreatment) | Protection from light; immediate flow cytometric analysis [1] [2] |
| Western Blot Analysis | Primary antibodies: ATF4, p-eIF2α, CHOP, γH2AX, p-ATM, Cleaved PARP | GAPDH/β-actin loading controls; Phosphatase inhibitors | 6-12% SDS-PAGE; PVDF transfer; ECL detection [1] [2] |
| Electron Microscopy | 2.5% glutaraldehyde fixation; 1% OsO4 post-fixation | Untreated cells; NAC pretreatment control | Uranyl acetate staining; Epon embedding [1] |
| siRNA Knockdown | MTH1, CHOP siRNA (100nM); 48h transfection | Scrambled siRNA control; Lipofectamine 2000 | Validation of knockdown by Western blot [1] |
Cell Lines: The protocol has been validated in NSCLC lines (NCI-H460, H1975, A549) and gastric cancer lines (SGC-7901, BGC-823). Cells should be maintained in their recommended media (RPMI-1640 or F12 K) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere [1] [2].
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare working concentrations by diluting in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration in all experiments [1].
Treatment Schedule: Plate cells at appropriate densities (8×10³/well for 96-well plates; 2.5×10⁵/well for 6-well plates) and allow to adhere for 24 hours. For most assays, treat cells with 1-30 μM this compound for 6-24 hours, with 24 hours being optimal for apoptosis detection. Include NAC pretreatment (5 mM for 1-2 hours) where indicated to confirm ROS-dependent effects [1] [2].
The measurement of intracellular ROS is critical for establishing the initial mechanism of this compound. Cells should be treated with this compound for 2 hours, then incubated with 10 μM DCFH-DA in serum-free medium at 37°C for 30 minutes. After washing with ice-cold PBS, analyze immediately by flow cytometry (FACSCalibur) collecting data from 8,000 viable cells per sample. For nitric oxide detection, use 5 μM DAF-FM-DA under identical conditions [2].
For ER stress assessment, focus on the key signaling molecules by Western blot. After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 30-50 μg of protein by 6-12% gradient SDS-PAGE, transfer to PVDF membranes, and probe sequentially with antibodies against p-eIF2α, ATF4, CHOP, and cleaved PARP. Include GAPDH or β-actin as loading controls. For electron microscopy of ER morphology, fix cells with 2.5% glutaraldehyde overnight, post-fix with 1% OsO₄, and process for embedding and sectioning [1].
The antitumor effects of this compound have been quantitatively demonstrated in multiple experimental settings, providing researchers with expected response magnitudes and appropriate dosing ranges:
Table 3: Quantitative Summary of this compound Effects Across Studies
| Parameter | NSCLC Models | Gastric Cancer Models | In Vivo Efficacy |
|---|---|---|---|
| IC50 Values | 21-25 μM (H460, H1975, A549) [1] | 21.33 μM (SGC-7901), 24.81 μM (BGC-823) [2] | N/A |
| Apoptosis Induction | 20-35% increase with 20-30 μM [1] | 25-40% increase with 20-30 μM [2] | Significant tumor growth inhibition in xenografts [1] [2] |
| ROS Increase | 2.5-3.5 fold with 20 μM [1] | 3-4 fold with 20 μM [2] | Validated in tumor tissues [1] |
| DNA Damage Markers | Increased γH2AX and p-ATM [1] | 4-5 fold increase in γH2AX [2] | Confirmed in tumor samples [2] |
| ER Stress Activation | Strong induction of CHOP and ATF4 [1] | Elevated p-eIF2α and CHOP [2] | Demonstrated in xenograft tissues [1] |
In NSCLC models, this compound treatment resulted in dose-dependent apoptosis, with approximately 15% apoptosis at 10 μM, 25% at 20 μM, and 35% at 30 μM concentrations after 24 hours of treatment. This was accompanied by cleaved PARP activation and cell cycle arrest at G2/M phase. The critical role of ROS was demonstrated by the near-complete abolition of these effects when cells were pretreated with the antioxidant NAC [1].
Similarly, in gastric cancer models, this compound exhibited comparable potency, inducing not only apoptosis but also significant DNA damage as evidenced by increased γH2AX foci and phosphorylation of ATM at Ser1981. Importantly, studies in both cancer types confirmed that these effects were independent of MTH1 inhibition, as siRNA-mediated knockdown of MTH1 did not alter this compound sensitivity nor affect intracellular ROS levels following treatment [1] [2].
The following Graphviz diagram illustrates the key molecular events in this compound-induced ER stress and apoptosis:
Diagram 1: Molecular pathway of this compound-induced ER stress. The diagram illustrates the key molecular events triggered by this compound, culminating in apoptosis through both ER stress and DNA damage pathways. Note the inhibitory effect of NAC on ROS accumulation and the compensatory pro-survival Akt signaling.
The following workflow diagram provides a visual guide for validating the mechanism of this compound in experimental models:
Diagram 2: Experimental workflow for this compound mechanism validation. This comprehensive workflow guides researchers through key experiments for validating the mechanism of this compound, from initial treatment to final data analysis.
Optimizing Treatment Conditions: The effective concentration range of this compound varies between cell lines. Researchers should conduct preliminary dose-response curves (0.625-80 μM) to establish appropriate IC₅₀ values for their specific models. Treatment duration is critical—ROS detection requires short incubation (2 hours), while apoptosis assessment needs longer exposure (24 hours) [1] [2].
Validating Specificity: To confirm the ROS-dependent mechanism, always include NAC pretreatment controls (5 mM for 1-2 hours). The specificity for ER stress pathway should be verified using specific inhibitors of key pathway components or siRNA-mediated knockdown of critical mediators like CHOP [1].
Addressing Compensatory Mechanisms: The observed Akt activation in response to this compound-induced DNA damage represents an adaptive resistance mechanism. Researchers should monitor phospho-Akt levels and consider combination strategies with Akt inhibitors to enhance efficacy, particularly in resistant models [2].
Based on the elucidated mechanisms, several promising combination approaches have emerged:
ROS Potentiation Strategies: Combining this compound with pro-oxidant agents may synergistically enhance cancer cell killing. The simultaneous disruption of redox homeostasis could lower the threshold for apoptosis induction.
Akt Inhibition: As identified in gastric cancer models, concurrent Akt pathway inhibition prevents the compensatory survival signaling triggered by this compound-induced DNA damage. This combination has demonstrated efficacy in resensitizing resistant cells [2].
PARP Inhibitor Combinations: Given the DNA damage induced by this compound, combination with PARP inhibitors may exploit synthetic lethal interactions, particularly in cancers with DNA repair deficiencies [3].
The comprehensive analysis of this compound's mechanism reveals a multifaceted antitumor agent that exploits cancer cell vulnerabilities through ROS induction and ER stress-mediated apoptosis. The experimental protocols and data presented provide researchers with validated methodologies for investigating this pathway in various cancer models. The consistent observation of MTH1-independent effects across studies redirects attention toward the central role of oxidative stress and encourages exploration of this compound in cancers with elevated basal ROS levels.
Future research directions should focus on identifying predictive biomarkers for this compound sensitivity, potentially including baseline oxidative stress levels or ER stress pathway components. Additionally, the systematic development of combination regimens addressing the compensatory survival signals like Akt activation holds promise for enhancing clinical efficacy. As research progresses, this compound represents a compelling example of drug repurposing, where understanding precise molecular mechanisms enables targeted application beyond original indications.
(S)-Crizotinib exhibits potent anti-cancer activity that is distinct from the clinically used (R)-enantiomer. Its effects are largely independent of its parent compound's primary targets (ALK, c-MET) and its initially proposed target, MTH1 [1] [2]. A well-established mechanism is the induction of intrinsic mitochondrial apoptosis.
The core mechanism involves the triggering of intracellular oxidative stress. This compound treatment leads to a rapid increase in ROS, which damages mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm) [3]. This permeabilization causes the release of pro-apoptotic factors like cytochrome c into the cytosol, which subsequently activates the caspase cascade (e.g., caspase-3 and caspase-9), ultimately executing programmed cell death [4] [3].
The following diagram illustrates this central pathway and the key experimental points for detection.
The tables below summarize key quantitative findings from published studies on this compound across various cancer models.
Table 1: Cytotoxic and Apoptotic Effects of this compound
| Cell Line | Cancer Type | IC₅₀ (μM) | Apoptosis Induction (vs. Control) | Key Apoptotic Markers | Reference |
|---|---|---|---|---|---|
| SGC-7901 | Gastric Cancer | 21.33 | Significant increase (Dose-dependent) | Cleaved PARP ↑, G2/M cell cycle arrest [2] | |
| BGC-823 | Gastric Cancer | 24.81 | Significant increase (Dose-dependent) | Cleaved PARP ↑, G2/M cell cycle arrest [2] | |
| NCI-H460 | Non-Small Cell Lung Cancer | ~20-30* | Significant increase (Dose-dependent) | Cleaved PARP ↑ [1] | |
| A549 | Non-Small Cell Lung Cancer | ~20-30* | Significant increase (Dose-dependent) | Cleaved PARP ↑ [1] |
Note: IC₅₀ values for NCI-H460 and A549 were estimated from cell viability graphs in the source material [1].
Table 2: Key Mechanistic Markers in Mitochondrial Apoptosis
| Parameter | Detection Method | Observed Change after this compound Treatment | Reference |
|---|---|---|---|
| ROS Generation | DCFH-DA flow cytometry | Dose-dependent increase [1] [2] | |
| NO Generation | DAF-FM DA flow cytometry | Dose-dependent increase [2] | |
| Mitochondrial Membrane Potential (ΔΨm) | Rhodamine-123 staining | Significant decrease [3] | |
| Cytochrome c Release | Western Blot | Increased cytosolic levels [4] | |
| Caspase-3 Activation | Western Blot (Cleaved Caspase-3) / Activity assay | Increased cleavage/activity [4] | |
| DNA Damage Response | Western Blot (γH2AX, p-ATM) | Increased phosphorylation [2] |
Here are standardized protocols for core assays to evaluate this compound-induced mitochondrial apoptosis.
This protocol assesses the initial oxidative stress triggered by this compound [1] [2].
This protocol detects the loss of ΔΨm, a key early event in mitochondrial apoptosis [3].
This protocol confirms the activation of the mitochondrial apoptosis pathway by examining key proteins [4] [2].
The following protocol is compiled from general life science methodologies for assessing Bax and Bcl-2 expression via Western blotting, which can be applied to studies investigating the effects of (S)-Crizotinib [1] [2] [3].
Based on studies of other apoptotic stimuli, a pro-apoptotic effect would be indicated by specific changes in protein expression and their ratio.
Table 1: Interpretation of Bax and Bcl-2 Expression Data
| Measurement | Observation in Apoptosis-Promoting Conditions | Biological Significance |
|---|---|---|
| Bax Expression | Significant upregulation [1] | Increased pro-apoptotic signaling pressure [2] [3]. |
| Bcl-2 Expression | Significant downregulation [1] | Reduced anti-apoptotic defense, facilitating cell death [2] [3]. |
| Bax/Bcl-2 Ratio | Significant increase [1] [2] [3] | Serves as a critical "theostat" determining cellular susceptibility to apoptosis; a high ratio favors cell death [2] [3]. |
Table 2: Key Reagents and Instrumentation
| Reagent/Instrument | Specification / Example |
|---|---|
| Primary Antibodies | Rabbit anti-Bax polyclonal (1:250), Rabbit anti-Bcl-2 polyclonal (1:500) [1] |
| Secondary Antibody | HRP-conjugated anti-rabbit (1:5000) [1] |
| Detection Method | Enhanced Chemiluminescence (ECL) [1] |
| Detection System | Chemiluminescence-compatible imaging system (e.g., Syngene) [1] |
| Analysis Software | ImageJ or similar densitometry software [1] |
The diagram below outlines the core experimental workflow for this Western blot analysis.
This diagram illustrates the intrinsic apoptotic pathway regulated by Bax and Bcl-2, which is the target of the Western blot analysis.
Target identification and validation represent critical steps in pre-clinical drug development, particularly for molecularly targeted therapies. (S)-crizotinib, the less studied enantiomer of the FDA-approved ALK/ROS1/MET inhibitor crizotinib, has emerged as a potent and selective inhibitor of MTH1 (MutT Homolog 1, also known as NUDT1), a nucleotide pool sanitizing enzyme that protects cancer cells from oxidative damage [1] [2]. Unlike its counterpart (R)-crizotinib which primarily targets kinase pathways, this compound demonstrates remarkable stereospecificity for MTH1 inhibition with nanomolar potency, approximately 20 times more potent than the (R)-enantiomer [3] [1]. This specificity makes it an invaluable chemical tool for probing MTH1 function in cancer models and validating its therapeutic potential.
The biological rationale for targeting MTH1 stems from its crucial role in maintaining cancer cell viability under oxidative stress conditions. Cancer cells typically exhibit elevated reactive oxygen species (ROS) that cause oxidative damage to both nuclear DNA and the free deoxynucleoside triphosphate (dNTP) pool [4]. A major product of this oxidative damage is 8-oxo-dGTP (8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate), which when incorporated during DNA replication, causes G:C to T:A transversion mutations that can drive tumorigenesis [4]. MTH1 hydrolyzes oxidized nucleotides including 8-oxo-dGTP and 2-OH-dATP, converting them to their corresponding monophosphates and thereby preventing their incorporation into DNA [1] [2]. This protective function appears to be particularly important for cancer cell survival, as evidenced by elevated MTH1 expression in various tumors including non-small cell lung cancer (NSCLC), osteosarcoma, and colon carcinoma [3] [1] [4].
While this compound has demonstrated promising antitumor effects across multiple cancer models, including NSCLC, osteosarcoma, and colon carcinoma, its precise mechanism of action has been subject to ongoing investigation [3] [4]. Some studies propose that its anticancer effects primarily result from MTH1 inhibition, leading to incorporation of oxidized nucleotides into DNA, DNA single-strand breaks, and subsequent activation of apoptotic pathways [1] [2]. Conversely, other research suggests that this compound may induce cell death through MTH1-independent pathways, particularly by inducing ROS-dependent endoplasmic reticulum (ER) stress and apoptosis [3]. These apparently conflicting mechanisms highlight the importance of employing rigorous target validation approaches, with RNA interference (RNAi) representing a powerful orthogonal method to confirm whether observed phenotypes are indeed mediated through on-target MTH1 inhibition.
The core objectives of this protocol are to:
Table 1: Recommended Cell Lines for this compound Mechanism Studies
| Cell Line | Cancer Type | Relevant Characteristics | Key References |
|---|---|---|---|
| NCI-H460 | NSCLC | High MTH1 expression; sensitive to this compound | [3] |
| A549 | NSCLC | Conventional NSCLC model; well-characterized | [3] |
| H1975 | NSCLC | EGFR mutant; useful for specificity studies | [3] |
| U2OS | Osteosarcoma | High MTH1 expression; used in DNA damage studies | [4] |
| MG63 | Osteosarcoma | OS model; shows MTH1 dependency | [4] |
| SW480 | Colon carcinoma | KRAS mutant; validated in MTH1 studies | [1] [2] |
| DLD1 | Colon carcinoma | KRAS mutant; MTH1 dependency established | [1] |
Table 2: Essential Reagents for siRNA Validation Experiments
| Reagent Category | Specific Reagents | Source/Catalog Number | Purpose |
|---|---|---|---|
| siRNA oligonucleotides | MTH1-specific siRNA | Custom design or commercial vendors (e.g., Dharmacon, Qiagen) | Target knockdown |
| Negative control siRNA | Commercial non-targeting controls | Control for off-target effects | |
| Positive control siRNA | GAPDH, PKC, or other essential genes | Transfection efficiency control | |
| Transfection reagents | siLenFect Lipid Reagent | Bio-Rad Laboratories | Lipid-based transfection |
| Lipofectamine RNAiMAX | Thermo Fisher Scientific | Lipid-based transfection | |
| Amaxa Nucleofector Kit V | Lonza Cologne AG | Electroporation-based delivery | |
| Cell culture | Appropriate media with FBS | Various suppliers | Cell maintenance |
| Antibiotics (penicillin/streptomycin) | Various suppliers | Culture contamination prevention | |
| Detection antibodies | MTH1 antibody | Abcam (ab200832) or equivalent | Knockdown validation |
| CHOP antibody | Cell Signaling Technology | ER stress detection | |
| γH2AX antibody | Millipore Sigma | DNA damage assessment | |
| GAPDH antibody | Santa Cruz Biotechnology | Loading control |
The following diagram illustrates the overall experimental workflow for validating MTH1 as the target of this compound using siRNA approaches:
Effective siRNA design is paramount for successful gene knockdown experiments. For MTH1 (gene symbol NUDT1), several approaches can be employed:
siRNA preparation protocol:
Lipid-based transfection using reagents specifically designed for siRNA delivery typically provides high efficiency with low cytotoxicity in susceptible cell lines. The following protocol is adapted from established methods [6] and optimized for MTH1 knockdown:
Day 1: Cell Seeding
Day 2: Transfection Complex Preparation
Day 2: Transfection
For cell lines that prove difficult to transfect using lipid-based methods, electroporation can provide superior delivery efficiency. The following protocol utilizes the Amaxa Nucleofector system [6]:
Appropriate experimental controls are essential for interpreting siRNA experiments accurately:
Transfection optimization is frequently necessary for different cell lines:
Confirming successful MTH1 knockdown is essential before proceeding to phenotypic assays. Both protein and mRNA level assessments should be performed:
Western Blot Analysis:
Quantitative RT-PCR:
Assessment of cellular proliferation and viability following MTH1 knockdown and/or this compound treatment provides critical functional validation:
MTT Assay Protocol [3]:
Alternative viability assays: CellTiter-Glo luminescent assay for ATP quantification, CCK-8 assay, or resazurin reduction assays can be substituted for MTT based on equipment availability and sensitivity requirements.
Apoptosis measurement provides insight into the cell death mechanisms engaged by MTH1 inhibition:
Cell cycle distribution following MTH1 disruption can reveal specific arrest phases:
Cancer cell migration can be impacted by MTH1 inhibition, particularly in invasive models:
Reactive oxygen species accumulation represents a key mechanistic consequence of MTH1 inhibition and can be quantified using fluorescent probes:
Downstream pathway analysis helps elucidate the mechanistic consequences of MTH1 inhibition:
Table 3: Key Signaling Proteins for Mechanistic Studies
| Pathway | Target Proteins | Antibody Specifications | Expected Changes |
|---|---|---|---|
| ER Stress/ Apoptosis | CHOP, ATF4, phospho-eIF2α, total eIF2α | Cell Signaling Technology (1:1000) | Increase in this compound treated cells [3] |
| Apoptosis Regulation | Bcl-2, Bax, cleaved caspase-3 | Santa Cruz Biotechnology (1:500-1:1000) | Pro-apoptotic shift [3] [4] |
| DNA Damage Response | γH2AX, 8-oxo-dG, PARP cleavage | Various suppliers (1:1000) | Increase in DNA damage markers [1] |
| Oxidative Stress | Nrf2, HO-1, NQO1 | Various suppliers (1:1000) | Activation of antioxidant response |
Western blot procedure follows standard protocols as described in Section 4.1, with particular attention to protein separation conditions optimized for the molecular weights of target proteins.
Oxidized nucleotide accumulation represents the most direct biochemical consequence of MTH1 inhibition:
Genetic rescue experiments provide the most compelling evidence for target specificity and should be included whenever feasible:
The following diagram illustrates the key mechanistic pathways involved in this compound activity and how they can be investigated using the described methodologies:
Successful MTH1 target validation should demonstrate the following evidence:
Troubleshooting considerations:
This application note provides comprehensive protocols for validating MTH1 as the molecular target of this compound using siRNA-based approaches. The integrated experimental strategy combining genetic knockdown, pharmacological inhibition, and genetic rescue establishes a rigorous framework for target validation that can be adapted to various cancer models. The detailed methodologies for transfection, phenotypic analysis, and mechanistic investigation enable researchers to confidently determine whether the anti-cancer effects of this compound are mediated through on-target MTH1 inhibition or involve additional mechanisms.
The consistent observation that MTH1 expression is elevated in multiple cancer types, including NSCLC and osteosarcoma, coupled with the dependence of cancer cells on MTH1 for survival under oxidative stress, positions MTH1 as an attractive therapeutic target [3] [4]. The stereospecific inhibition of MTH1 by this compound, distinct from the kinase-targeting activity of its enantiomer (R)-crizotinib, offers a unique opportunity for developing targeted therapies that exploit the altered redox state of cancer cells [1] [2]. Through the systematic application of the protocols described herein, researchers can advance our understanding of MTH1 biology and contribute to the development of novel targeted cancer therapeutics.
This compound is the (S)-enantiomer of the clinically approved drug crizotinib. While the (R)-enantiomer targets ALK, MET, and ROS1 kinases, this compound exhibits a distinct and potent biological profile, primarily through the inhibition of MTH1 (MutT Homolog 1), a nucleotide pool sanitizing enzyme [1] [2].
Cancer cells, particularly those with oncogenic RAS mutations, often have elevated levels of reactive oxygen species (ROS), which can oxidize nucleotides. If incorporated into DNA, these oxidized nucleotides cause DNA damage and cell death. MTH1 hydrolyzes these damaged nucleotides, preventing their incorporation [1]. By inhibiting MTH1, this compound disrupts nucleotide pool homeostasis, leading to the accumulation of DNA damage, specifically single-strand breaks, and subsequent cell death in cancer cells [1] [2]. This mechanism is considered a promising novel anticancer strategy [1].
Research indicates that this compound's anticancer effects can be mediated through both MTH1-dependent and MTH1-independent pathways, depending on the cellular context.
The diagram below summarizes the core mechanisms and experimental outcomes of this compound treatment.
The biological effects summarized in the diagram are supported by the following quantitative data from key studies:
Table 1: Summary of Key Experimental Findings for this compound
| Cancer Model | Reported IC₅₀ (Viability) | Key Findings | Proposed Primary Mechanism | Citation |
|---|---|---|---|---|
| KRAS-mutated PANC1 (Pancreatic) | Not specified | Attenuated colony formation in vitro; ~50% tumor growth suppression in vivo. | MTH1 inhibition | [1] [2] |
| SW480 (Colon) | Not specified | Impaired colony formation. | MTH1 inhibition | [1] |
| SGC-7901 (Gastric) | 21.33 µM | Induced ROS, oxidative DNA damage (γH2AX, p-ATM), and apoptosis. | MTH1-independent oxidative stress | [3] |
| BGC-823 (Gastric) | 24.81 µM | Induced ROS, oxidative DNA damage (γH2AX, p-ATM), and apoptosis. Triggered pro-survival Akt signaling. | MTH1-independent oxidative stress | [3] |
The colony formation assay (also known as clonogenic assay) is a critical in vitro method for evaluating the long-term cytotoxic and anti-proliferative effects of this compound, measuring its ability to suppress the formation of cell colonies from single cells.
1. Principle This assay tests a cancer cell's ability to undergo uninterrupted proliferation to form a macroscopic colony (typically >50 cells) after continuous drug exposure. It is particularly relevant for assessing the effects of this compound, which impacts long-term cell survival through DNA damage [1] [3].
2. Materials and Reagents
3. Step-by-Step Procedure
4. Data Analysis
This compound is a potent anticancer agent with a unique, context-dependent mechanism of action. The colony formation assay is a fundamental tool for evaluating its long-term efficacy. Researchers should carefully validate the operative mechanism in their specific model system, as it can inform rational drug combination strategies to enhance therapeutic outcomes.
This compound, the less prevalent enantiomer of the multi-targeted kinase inhibitor crizotinib, has emerged as a compound of significant interest in oncology research due to its unique mechanisms of action that distinct from its clinically used (R)-counterpart. While (R)-crizotinib primarily targets ALK, ROS1, and MET tyrosine kinases, this compound demonstrates potent inhibition of MTH1 (MutT Homolog 1), a nucleotide pool sanitizing enzyme that plays a crucial role in maintaining genomic stability [1]. This inhibition leads to the incorporation of oxidized nucleotides into DNA, ultimately resulting in DNA single-strand breaks (SSBs) and activation of DNA damage response pathways [1] [2]. The induction of SSBs represents a critical mechanism through which this compound exerts anticancer effects, particularly in tumors with specific genetic vulnerabilities.
Research has revealed that this compound induces DNA damage through both MTH1-dependent and MTH1-independent mechanisms. In the MTH1-dependent pathway, inhibition of MTH1 enzymatic activity prevents the hydrolysis of oxidized nucleotides such as 8-oxo-dGTP and 2-OH-dATP, leading to their incorporation during DNA replication and subsequent DNA strand breakage [1] [2]. Additionally, this compound has been shown to induce reactive oxygen species (ROS) generation independently of MTH1 inhibition, contributing to oxidative DNA damage through MTH1-independent pathways [3] [2]. This dual mechanism of action makes this compound a valuable tool compound for studying DNA damage response and a promising candidate for therapeutic development against certain cancer types.
MTH1 serves as a crucial gatekeeper of genomic integrity by hydrolyzing oxidized nucleotides in the nucleotide pool, thereby preventing their incorporation into DNA during replication. This compound directly binds to MTH1 with nanomolar affinity (IC₅₀ of 330 nM and 408 nM for 8-oxo-dGTP and 2-OH-dATP substrates, respectively), effectively inhibiting its catalytic activity [1]. This inhibition results in the accumulation of oxidized nucleotides, particularly 8-oxo-dGTP, which are misincorporated into genomic DNA by DNA polymerases. The misincorporated oxidized bases then cause replication stress and DNA single-strand breaks during DNA replication and repair processes [1] [2]. The remarkable stereospecificity of this interaction is evidenced by the 16-fold higher affinity of this compound for MTH1 compared to the (R)-enantiomer, highlighting the precise molecular recognition requirements for effective MTH1 inhibition [1].
Beyond MTH1 inhibition, this compound induces DNA damage through alternative mechanisms that contribute to its overall anticancer efficacy. In gastric cancer models, this compound has been shown to trigger significant increases in reactive oxygen species (ROS) and nitric oxide (NO) production, leading to oxidative DNA damage independent of MTH1 inhibition [3]. This ROS-mediated DNA damage is characterized by dose-dependent increases in markers such as γH2AX and phosphorylated ATM (Ser1981), which are established indicators of DNA strand breaks and activation of the DNA damage response [3]. Importantly, the antioxidant N-acetylcysteine (NAC) effectively attenuates these effects, confirming the ROS-dependent nature of this damage pathway [3]. Similar ROS-dependent DNA damage mechanisms have been observed in hepatocytes treated with crizotinib, suggesting that ROS induction may represent a common feature of crizotinib enantiomers in certain cellular contexts [4].
Table 1: Comparative Mechanisms of DNA Damage Induction by this compound
| Mechanism | Key Molecular Targets | Primary DNA Lesions | Cellular Consequences |
|---|---|---|---|
| MTH1 Inhibition | MTH1 enzyme (NUDT1) | Incorporation of 8-oxo-dGTP, 2-OH-dATP | Single-strand breaks, replication stress, transversion mutations |
| ROS Generation | Mitochondrial electron transport chain | Oxidative base damage, single-strand breaks | Activation of ATM-mediated DNA damage response, apoptosis |
| ER Stress Induction | eIF2α, ATF4, CHOP | Secondary DNA damage from cellular stress | Enhanced apoptosis through integrated stress response |
The detection and quantification of DNA single-strand breaks induced by this compound require specialized methodologies that can directly or indirectly measure DNA strand integrity. Researchers have employed multiple complementary approaches to comprehensively characterize this DNA damage, including immunofluorescence detection of DNA damage markers, electrophoretic separation techniques, and comet-based assays that provide single-cell resolution of DNA damage [3]. Each method offers distinct advantages and limitations in sensitivity, specificity, and throughput, making them suitable for different experimental contexts and research questions. The selection of appropriate detection methods should be guided by the specific research objectives, available equipment, and required sensitivity level.
Table 2: Methods for Detecting DNA Single-Strand Breaks Induced by this compound
| Method | Principle | Key Reagents | Sensitivity | Applications |
|---|---|---|---|---|
| γH2AX Immunofluorescence | Detection of phosphorylated histone H2AX at DNA break sites | Anti-γH2AX antibody, fluorescent secondary antibody | ~1 break per 10 Mbp | Visualization of DNA damage foci, quantification of break frequency |
| Alkaline Comet Assay | Electrophoretic migration of DNA from nucleoids under alkaline conditions | Low-melting point agarose, alkaline electrophoresis buffer | ~0.1 breaks/10⁹ Da | Single-cell analysis, damage quantification, repair kinetics |
| ATM Phosphorylation Immunoblotting | Detection of activated ATM at Ser1981 | Anti-p-ATM (Ser1981) antibody | Dependent on antibody affinity | Confirmation of DNA damage response activation |
| Alkaline Elution | Measurement of DNA strand passage through filters under alkaline conditions | Polycarbonate filters, proteinase K | ~1 break per 10⁹ Da | High-throughput screening, comparative agent assessment |
Principle: This protocol utilizes immunofluorescence staining to detect phosphorylated histone H2AX (γH2AX), which forms focal aggregates at sites of DNA double-strand breaks and single-strand breaks when combined with appropriate repair protein staining. The method provides spatial resolution of DNA damage within individual nuclei and allows for quantitative assessment of break frequency [3].
Materials:
Procedure:
Technical Notes:
Principle: The alkaline comet assay (single-cell gel electrophoresis) detects DNA single-strand breaks by measuring the migration of DNA from immobilized nucleoids under alkaline electrophoretic conditions. Damaged cells display characteristic "comet" patterns, with the degree of migration proportional to the frequency of DNA breaks [4].
Materials:
Procedure:
Technical Notes:
The following diagram illustrates the key molecular pathways through which this compound induces DNA single-strand breaks and activates subsequent cellular responses:
Diagram 1: DNA Damage Signaling Pathway Induced by this compound - This diagram illustrates the MTH1-dependent and independent mechanisms through which this compound induces DNA single-strand breaks and activates subsequent cellular responses.
The following workflow diagram outlines the key experimental procedures for detecting and validating DNA single-strand breaks induced by this compound:
Diagram 2: Experimental Workflow for Detection of this compound-Induced DNA Single-Strand Breaks - This workflow outlines the key experimental procedures for detecting and validating DNA damage.
The detection and characterization of DNA single-strand breaks induced by this compound has significant implications for cancer research and therapeutic development. The selective vulnerability of certain cancer types to MTH1 inhibition makes this pathway particularly attractive for targeted therapy approaches [1] [2]. Cancers with elevated oxidative stress or defective DNA repair pathways may demonstrate enhanced sensitivity to this compound, potentially revealing synthetic lethal interactions that can be exploited therapeutically [2].
Furthermore, the ability to precisely monitor DNA damage response activation provides valuable pharmacodynamic biomarkers for assessing target engagement and biological activity in both preclinical models and clinical settings. The protocols outlined in this document can be adapted for companion diagnostic development or mechanistic studies of drug combinations involving this compound [5]. Emerging evidence suggests that combining this compound with other agents such as PARP inhibitors or standard DNA-damaging chemotherapeutics may yield synergistic anticancer effects, particularly in tumors with specific genetic backgrounds such as BRCA mutations or p53 deficiency [2]. The detailed methodologies provided here will enable researchers to explore these promising combinatorial approaches and advance our understanding of DNA damage response pathways in cancer biology.
Q1: What are the primary cell death mechanisms involved in Crizotinib-induced hepatotoxicity? Research indicates that Crizotinib can trigger several distinct modes of cell death in hepatocytes. The table below summarizes the key mechanisms and the inhibitors used to study them.
| Mechanism of Cell Death | Key Experimental Findings | Effective Inhibitors (with examples) |
|---|---|---|
| Ferroptosis [1] | Identified as the primary mechanism; characterized by glutathione depletion, iron overload, and lipid peroxidation [1]. | Ferrostatin-1 (Fer-1), Deferoxamine (DFO) [1]. |
| Pyroptosis [2] | Involves activation of inflammatory caspases (e.g., Caspase-1) and the NLRP3 inflammasome [2]. | Not specified in the provided research. |
| Mitochondrial Apoptosis [3] | Involves ROS accumulation, loss of mitochondrial membrane potential, and activation of Bcl2/Bax and Caspase-3 [3]. | N-acetyl-L-cysteine (NAC), tBHQ (Nrf2 agonist) [3]. |
| Autophagy [2] | Observed through increased LC3-II protein levels and autophagosome formation [2]. | Not specified in the provided research. |
Q2: Which signaling pathways are critical in this form of hepatotoxicity, and what interventions target them? The Stat1/Nrf2 and ROS-related pathways are central. The following diagram illustrates the key signaling pathway and points of intervention based on current research.
Crizotinib-Induced Hepatotoxicity Signaling Pathway. This diagram illustrates the key mechanisms by which Crizotinib causes liver injury and the points where potential interventions act. Crizotinib promotes hepatotoxicity by activating Stat1, which inhibits the protective Nrf2 pathway, and by directly increasing ROS. These converge to trigger ferroptosis. Multiple compounds can interrupt this pathway at different points to reduce injury. [2] [3] [1]
Q3: What are the most promising protective agents identified in preclinical models? Several agents have shown efficacy in mitigating liver injury in cell and animal models without compromising Crizotinib's antitumor efficacy. Their mechanisms and effective concentrations are summarized below.
| Protective Agent | Proposed Mechanism of Action | Model(s) Tested | Effective Concentration (In Vitro) |
|---|---|---|---|
| MgIG [2] [1] | Activates Nrf2/HO-1 pathway; reduces ROS; inhibits Stat1; counteracts ferroptosis [2] [1]. | HL-7702 cells, mice [2] [1]. | 1 mg/mL [2] |
| Glycyrrhetinic Acid (GA) [1] | Inhibits Stat1 phosphorylation; counteracts ferroptosis [1]. | AML12, HL7702 cells, mice [1]. | Information absent |
| N-acetylcysteine (NAC) [2] [3] | Scavenges ROS; reduces oxidative stress [2] [3]. | HL-7702 cells, L02 cells, mice [2] [3]. | 10 mM [2] |
| Ferroptosis Inhibitors (Ferrostatin-1, Deferoxamine) [1] | Specifically inhibits lipid peroxidation and iron-dependent death pathway [1]. | AML12, HL7702 cells, mice [1]. | Information absent | | tBHQ [3] | Agonist of Nrf2; enhances antioxidant response [3]. | L02 cells [3]. | Information absent |
The workflow for establishing and intervening in a Crizotinib-induced hepatotoxicity model, based on the cited studies, can be visualized as follows:
Workflow for Hepatotoxicity Model and Intervention. This diagram outlines the key steps for establishing a Crizotinib-induced liver injury model, investigating its mechanisms, testing interventions, and assessing their efficacy and impact on antitumor activity. [2] [3] [1]
The table below summarizes the core solubility data available for (S)-Crizotinib.
| Property | Specification |
|---|---|
| Solubility in DMSO [1] | 5 mg/mL, clear (warmed) |
| Molecular Weight [2] | 450.34 g/mol |
| Purity | ≥98% (HPLC) [1] |
| Physical Form | White to beige powder [1] |
Standard Protocol for Preparing a 5 mg/mL Stock Solution [1]:
This diagram outlines the key steps and considerations for handling this compound in DMSO, from preparation to use in biological assays.
While direct troubleshooting data for this compound is limited, here are some general strategies researchers can explore to overcome solubility limitations, based on common laboratory practice and the available information.
Optimize Stock Concentration: If 5 mg/mL is too low for your experimental setup, you can attempt to create a more concentrated stock solution (e.g., 10-20 mg/mL) by increasing the amount of solute. This should be done incrementally, with gentle warming and extended mixing, while closely monitoring for precipitation upon storage.
Manage Aqueous Dilution: The primary challenge often arises when diluting the DMSO stock into aqueous buffers or cell culture media, as noted in the workflow. To mitigate precipitation:
Explore Alternative Formulation Technologies: For advanced in vivo or in vitro applications, the literature on the (R)-enantiomer suggests that supercritical fluid technology (SFT) can be used to produce micro and nanoparticles of poorly soluble drugs, which greatly enhances bioavailability [3] [4]. While this is a more complex solution, it represents a potent approach for formulation scientists.
The following table summarizes the specific storage conditions for (S)-Crizotinib to ensure its stability over time.
| Form | Recommended Storage Temperature | Documented Stability Duration |
|---|---|---|
| Powder | -20°C [1] | 3 years [1] |
| Powder | 4°C [1] | 2 years [1] |
| Solution (in solvent) | -80°C [1] | 6 months [1] |
| Solution (in solvent) | -20°C [1] | 1 month [1] |
For researchers requiring detailed stability profiles, here are methodologies for monitoring this compound stability under various conditions.
This protocol helps identify potential degradation products and confirms the stability-indicating power of analytical methods [2].
This method is used to assess the stability of this compound in novel formulations, such as polymeric nanoparticles [3].
The workflow for planning and analyzing stability data is summarized below:
Q1: What are the critical handling precautions for this compound?
Q2: What should I do if there is a spill of this compound?
| Issue | Potential Cause | Solution |
|---|---|---|
| Low Analytical Recovery | Adsorption to vials or instability in solution. | Use silanized vials; add a stabilizer like an acid (e.g., 0.3% formic acid) to the solvent; ensure analysis is performed promptly [4] [2]. |
| Presence of Unknown Peaks in HPLC | Degradation or formation of related substances/impurities. | Perform forced degradation studies to identify the peaks; ensure the HPLC method is stability-indicating and has been validated for impurity profiling [2]. |
| Precipitation in Stock Solution | Exceeding solubility limit or storage at too low a temperature. | Ensure the solvent is appropriate (e.g., DMSO); do not store stock solutions for extended periods at -20°C if precipitation is observed; filter before use if necessary. |
| High Carryover in LC-MS/MS | Analyte adhering to the LC system or autosampler. | Implement a strong needle wash step. A published effective wash solution is methanol/acetonitrile/isopropanol (1:1:1) with 5% formic acid [4]. |
This guide outlines the primary issue, its mechanism, and validated solutions.
| Problem | Root Cause | Proposed Mitigation Strategy | Key Supporting Evidence |
|---|---|---|---|
| Induction of ER stress and apoptosis by (S)-Crizotinib [1] [2] | ROS-dependent ER stress pathway: this compound increases intracellular ROS, triggering the Unfolded Protein Response (UPR) and leading to apoptosis [2]. | Pre-treatment with antioxidants (e.g., N-Acetyl-L-Cysteine (NAC)) to scavenge ROS before they induce ER stress [1] [2]. | In NSCLC and gastric cancer cells, NAC pretreatment significantly reduced this compound-induced ROS, ER stress markers (CHOP, ATF4), and apoptosis [1] [2]. |
Here are detailed methodologies for key experiments that established the ROS-ER stress pathway and its mitigation.
This protocol is used to verify that observed ER stress is ROS-dependent and to test the efficacy of antioxidant co-treatment.
Objective: To determine if the cytotoxic effects of this compound are mediated through ROS generation and if antioxidant pretreatment can mitigate these effects.
Materials:
Procedure:
This protocol is crucial as the anti-tumor effects of this compound are often mistakenly attributed to MTH1 inhibition.
The following diagrams illustrate the established signaling pathway of this compound-induced ER stress and a logical flowchart for diagnosing the issue in experiments.
A key finding across multiple studies is that This compound induces ER stress and apoptosis through an MTH1-independent pathway [1] [2]. Your troubleshooting and experimental design should therefore focus on the ROS-driven mechanism rather than on MTH1 inhibition.
The table below summarizes the core experimental findings on how (S)-Crizotinib induces ROS and how NAC counteracts these effects.
| Experimental Model | This compound-Induced Effect | Effect of NAC Pre-treatment | Key Measured Outcomes | Citation |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) Cells (NCI-H460, H1975, A549) | Induces lethal ER stress and apoptosis via increased intracellular ROS levels. | Markedly reversed ER stress and apoptosis. | ↓ Cell viability, ↑ apoptosis (Annexin V/PI), ↑ ER stress markers (CHOP, ATF4). | [1] |
| Gastric Cancer (GC) Cells (SGC-7901, BGC-823) | Decreases cell viability, induces apoptosis & G2/M arrest, increases oxidative DNA damage (↑γH2AX, ↑p-ATM). | Prevented increase in ROS/NO; reduced apoptosis by 60-70%; attenuated DNA damage markers. | ↓ Cell viability (MTT), ↑ apoptosis (Annexin V/PI, Cleaved PARP), ↑ DNA damage markers. | [2] |
| Normal Liver Cells (L02) | Reduces cell viability, induces mitochondrial apoptosis, and increases ROS. | Alleviated cell damage and mitochondrial apoptosis. | ↓ Cell viability, ↓ Mitochondrial Membrane Potential, ↑ apoptotic proteins (cleaved caspase-3, Bax/Bcl-2 ratio). | [3] |
Here are the standardized protocols for key experiments based on the cited research.
This protocol is used to determine the cytotoxic effect of this compound and the protective role of NAC.
This protocol quantifies the ROS levels induced by this compound.
This protocol confirms activation of the ROS-dependent ER stress pathway.
The diagram below illustrates the mechanism by which this compound induces oxidative stress and cell death, and how NAC intervenes.
The diagram shows the cascade from this compound treatment to ROS-dependent cell death, and the point of NAC intervention. Key experimental markers for each step are listed on the right.
The table below outlines common issues, their potential causes, and recommended solutions.
| Problem Phenotype | Possible Causes | Recommended Solutions & Validation Steps |
|---|---|---|
| No anti-proliferative effect | • Off-target effects of this compound • MTH1-independent cancer cell survival [3] | • Use siRNA knockdown as a genetic control [3] [5]. • Test cell viability (MTT/CCK-8) post-knockdown. • Check for activation of alternative death pathways (e.g., ROS/ER stress) [3]. |
| Low knockdown efficiency | • Ineffective siRNA sequence • Low transfection efficiency | • Validate with Western Blot: Confirm protein-level knockdown 48-72 hours post-transfection [3] [5]. • Use multiple, distinct siRNA sequences. • Include a positive control siRNA. |
| No increase in DNA damage | • Incomplete MTH1 inhibition • Compensatory DNA repair mechanisms | • Measure 8-oxo-dG accumulation using Cy3-conjugated avidin staining or specific antibodies [4] [5]. • Detect DNA strand breaks via γH2AX immunofluorescence or comet assay [1]. |
| High background cell death | • Cytotoxicity of transfection reagent • Off-target drug effects | • Optimize transfection conditions. • Titrate this compound dose. • Use N-acetylcysteine (NAC) to distinguish ROS-dependent death [3]. |
The following table consolidates key quantitative findings from recent studies on this compound and MTH1.
| Cell Line / Model | Cancer Type | Key Finding / Metric | Value / Outcome | Citation |
|---|---|---|---|---|
| NCI-H460, A549, H1975 | Non-Small Cell Lung Cancer (NSCLC) | Apoptosis induction via ROS/ER stress, independent of MTH1 | Reversed by antioxidant NAC (5 mM) [3] | [3] |
| SW480, PANC1 | Colon Carcinoma, Pancreatic Carcinoma | This compound IC50 for MTH1 enzyme inhibition | ~330-408 nM [1] | [1] |
| U2OS, MG63 | Osteosarcoma | This compound induced G0/G1 cell cycle arrest and inhibited migration | Achieved with 20-30 μM [4] | [4] |
| MGC-803, HGC-27 | Gastric Cancer | MTH1 expression level in tumor vs. normal tissue | 2.01 to 2.07-fold increase [5] | [5] |
1. siRNA-Mediated MTH1 Knockdown [3] [5]
2. Validating Functional Consequences of MTH1 Inhibition [4] [5]
3. Confirming MTH1 as the Target [3]
The following diagram illustrates the logical workflow for validating MTH1 knockdown and its functional effects.
The table below summarizes the treatment conditions and key findings from recent studies on (S)-Crizotinib in various cancer cell lines.
| Cell Line / Model | Tested Concentrations | Reported IC₅₀ / Effective Doses | Treatment Duration for Key Assays | Primary Observed Mechanism & Key Findings |
|---|
| NSCLC Cells (NCI-H460, H1975, A549) [1] | 0.625 - 80 µM | ~10-30 µM (for apoptosis assays) | 24 hours (Apoptosis, ROS, WB) | Induces ROS-dependent ER stress and apoptosis; mechanism is independent of MTH1 inhibition. | | Gastric Cancer (GC) Cells (SGC-7901, BGC-823) [2] | Up to 30 µM | 21.33 µM (SGC-7901) 24.81 µM (BGC-823) | 2 hours (ROS assay); 24 hours (Apoptosis, Cell Cycle) | Induces ROS/NO, oxidative DNA damage (↑γH2AX, p-ATM), G2/M arrest; mechanism is independent of MTH1. | | Colon Carcinoma & Pancreatic Cells (SW480, PANC-1) [3] | Not specified in detail | Low nanomolar range (MTH1 enzymatic inhibition) | 24-48 hours (Colony Formation Assay) | Binds and inhibits MTH1, increases DNA single-strand breaks, suppresses colony formation. |
Here are solutions to common challenges you might encounter when working with this compound.
What is the primary anti-cancer mechanism of this compound? The primary mechanism is the induction of reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis. This has been consistently demonstrated in NSCLC and gastric cancer cells [1] [2]. Treatment with the antioxidant N-acetyl-L-cysteine (NAC) can reverse these effects, confirming the role of ROS.
Does this compound work by inhibiting MTH1? The role of MTH1 is controversial. One study identified MTH1 as a primary target [3]. However, subsequent research in NSCLC and gastric cancer cells found that its anti-cancer effects persisted even when MTH1 was knocked down via siRNA, indicating the existence of MTH1-independent pathways [1] [2].
Why do I see variable results between cell lines? Sensitivity can vary based on cell type and their inherent ROS management and DNA repair capabilities. It is crucial to empirically determine the IC₅₀ for your specific cell model. The table above provides a reference range from published studies.
How can I confirm the mechanism in my experimental setup? You can incorporate these methodological steps:
What is a common survival pathway that could cause resistance? Research in gastric cancer cells shows that this compound-induced DNA damage can concurrently activate the pro-survival Akt signaling pathway. Combining this compound with an Akt inhibitor enhanced anti-tumor effects and reversed resistance in vitro and in vivo [2].
The following diagram integrates the key experimental steps for treating cells with this compound and the subsequent mechanistic pathways you can investigate.
A well-defined uptake mechanism is crucial for assay troubleshooting. The diagram below illustrates the primary known and potential pathways for (S)-Crizotinib entry into cells and its confirmed intracellular targets.
Here are specific issues and solutions based on potential uptake problems, informed by general principles and the drug's known behavior.
| Problem & Symptoms | Potential Solutions & Checks |
|---|
| Low Apparent Uptake / High Extracellular Concentration • Low intracellular drug signal. • Reduced biological effect despite confirmed extracellular potency. | • Verify Solubility & Stock Solution: Ensure this compound is properly dissolved in DMSO and that final DMSO concentration in assay (typically <0.1%) does not affect cell membrane integrity [1]. • Check for Efflux Pumps: Assess if multidrug resistance (MDR) transporters like P-glycoprotein are actively exporting the drug. Use inhibitors like verapamil in a control experiment. • Confirm Assay Timing: this compound-induced ROS and apoptosis can be time-dependent. Ensure uptake measurement aligns with early phenotypic readouts (e.g., ROS increase observed within 24 hours) [1]. | | High Background Signal / Low Specificity • High nonspecific binding to equipment or cell membranes. • Signal not correlating with viable cell count. | • Include Proper Controls: Run parallel assays with (R)-Crizotinib, the inactive enantiomer, to establish baseline nonspecific binding and confirm stereospecific effects [2]. • Wash Steps: Optimize the number and stringency of wash steps (e.g., with ice-cold PBS) to remove unbound drug without compromising cell integrity. • Validate Detection Method: Correlate your uptake readout (e.g., LC-MS/MS) with a functional downstream biomarker, such as ROS levels, to confirm active drug is present [1]. | | Inconsistent Results Between Cell Lines • Uptake varies significantly across different cancer cell types. • Biological response (apoptosis) does not match uptake data. | • Account for Native MTH1 Levels: The dependence on MTH1 inhibition is debated. In some NSCLC cells, cytotoxicity is MTH1-independent [1]. Do not assume uptake correlates directly with MTH1 expression. • Characterize Baseline ROS: Cell lines with high intrinsic ROS levels (e.g., NCI-H460) may respond more strongly to this compound, which could indirectly affect uptake or retention [1]. Measure baseline ROS. |
For reproducibility, here is a summarized methodology for handling this compound and measuring its downstream effects, based on published work.
Reconstitution & Storage [1]
Cell Treatment for Functional Assay [1]
Measuring Downstream Efficacy (Not Direct Uptake) [1] Since direct uptake measurement may require specialized equipment, confirming functional intracellular presence is key.
The following table compiles key experimental data on Crizotinib's effects from recent studies.
| Cancer Type | Cell Line Model(s) | Key Findings | Proposed Primary Mechanism |
|---|
| Bladder Cancer [1] [2] | T24 (cisplatin-naïve), T24R2 (cisplatin-resistant) | • Viability: Dose-dependent suppression (CCK-8 assay). • Migration & Invasion: Significant inhibition (Matrigel/Collagen assays). • Apoptosis: Increased expression of apoptosis-related genes. | Inhibition of the c-Met / PI3K / Akt signaling pathway. | | Breast Cancer [3] | MCF-7 (Luminal A), MDA-MB-231 (Triple-negative), SKBR-3 (HER2+) | • Proliferation: Decreased rates and cell index values (xCELLigence). • Cell Kinetics: Reduced mitotic and BrdU labeling indices. • Apoptosis: Increased caspase-3/7 activity. • Combination: Enhanced effect with butyric acid. | Acts as a MET inhibitor; combined effect with HDAC inhibition. |
For a deeper understanding, here are the methodologies and contexts for the key findings.
This study used a three-dimensional (3D) spheroid model, which better mimics the in vivo tumor environment than traditional 2D cultures [1] [2].
This research compared Crizotinib monotherapy with its combination with butyric acid (an HDAC inhibitor) across three molecular subtypes of breast cancer [3].
The study concluded that the combination therapy was more effective than monotherapy, allowing for lower effective drug concentrations [3].
The diagram below illustrates the key signaling pathway inhibited by Crizotinib in the bladder cancer study, which contributes to its antitumor effects.
The experimental data indicates that Crizotinib's potency is linked to its inhibition of key tyrosine kinases like c-Met. Its efficacy can be enhanced in combination with other agents, such as histone deacetylase (HDAC) inhibitors [3].
It is important to note that in a clinical setting, Crizotinib has been surpassed by newer, more effective ALK inhibitors for advanced ALK-positive NSCLC and showed no benefit in early-stage disease [4] [5] [6]. Furthermore, a significant challenge in targeted therapy is the eventual development of drug resistance, which can occur through on-target mutations or activation of bypass signaling pathways [7].
The table below summarizes key experimental data that validates (S)-crizotinib as a potent and selective inhibitor of MTH1.
| Parameter | This compound | (R)-Crizotinib | Experimental Context / Notes |
|---|---|---|---|
| MTH1 Inhibition (IC₅₀) | 72 nM [1] [2] [3] | 1,375 nM [1] [2] [3] | Direct enzymatic activity assay. Demonstrates ~20x higher potency of the (S)-enantiomer [1] [2]. |
| Binding Affinity (Kd) | ~160 nM [4] | ~2,560 nM [4] | Measured by Isothermal Titration Calorimetry (ITC). Shows a 16-fold higher affinity for MTH1 [4]. |
| Cellular Target Engagement | Yes [4] | No [4] | Cellular Thermal Shift Assay (CETSA) in BJ-KRASV12 cells; (S)-enantiomer stabilizes MTH1 [4]. |
| Kinase Inhibition (ALK, MET, ROS1) | Considerably less potent [4] | Potent inhibitor [4] | This compound shows high selectivity for MTH1 over the primary kinase targets of (R)-crizotinib [4]. |
The validation of this compound's interaction with MTH1 rests on several cornerstone experimental methods.
This compound achieves its remarkable enantiomer selectivity through a specific and well-understood binding mode within the MTH1 active site, as revealed by co-crystal structures and computational studies.
The diagram illustrates how the three-dimensional structure of this compound allows it to fit snugly into the MTH1 binding pocket, forming stable van der Waals interactions with key hydrophobic residues [1] [2] [6]. In contrast, the (R)-enantiomer experiences steric clashes, leading to a less stable complex and vastly reduced potency [6].
It is crucial to note that while the binding of this compound to MTH1 is well-validated, its role as the primary driver of the observed anti-cancer effects is debated.
The experimental data robustly validates this compound as a potent and selective binder and inhibitor of the MTH1 protein. However, when presenting this information to a scientific audience, it is essential to also acknowledge the ongoing debate regarding whether MTH1 inhibition is the principal mechanism behind its anti-cancer activity.
| Inhibitor Name | Primary Target(s) | MTH1 Inhibition (IC50) | Key Experimental Findings | Reported Cell Lines / Models |
|---|---|---|---|---|
| (S)-Crizotinib | MTH1 (NUDT1) [1] [2] [3] | ~72 - 330 nM (cell-free) [3] | Induces DNA SSBs, suppresses tumor growth in xenografts; also induces ROS/ER stress apoptosis in some NSCLC cells, potentially independent of MTH1 [1] [4] | SW480 colon carcinoma, PANC1 pancreatic carcinoma, NCI-H460/H1975/A549 NSCLC xenograft models [1] [2] [4] |
| SCH51344 | MTH1 (NUDT1) [1] [2] | 215 nM (dGTP, cell-free) [2] | Identified via phenotypic screen; impairs growth of RAS-transformed cells [1] [2] | SW480, DLD1 colon carcinoma, PANC1 pancreatic carcinoma [2] |
The following diagram illustrates the core mechanism by which MTH1 inhibition leads to cancer cell death. This compound and SCH51344 trigger this pathway by targeting MTH1.
To evaluate MTH1 inhibitors, researchers use several standard assays. Here are the core methodologies from the cited studies:
MTH1 Catalytic Assay: This test measures a compound's direct ability to inhibit MTH1 enzyme activity [2] [3]. Recombinant MTH1 protein is incubated with the inhibitor and substrates (like dGTP or 8-oxo-dGTP). MTH1's hydrolysis of the substrate produces pyrophosphate (PPi), which is quantified using a luminescent assay. The reduction in PPi signal in the presence of the inhibitor is used to calculate the IC50 value [3].
Cell Viability/Proliferation Assay (Colony Formation): This determines the inhibitor's effect on long-term cell survival and proliferation [2]. Cells are seeded and treated with the compound for 7-10 days, allowing them to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and quantified. This assay shows whether targeting MTH1 impairs the clonogenic potential of cancer cells [2].
Cellular Target Engagement (Cellular Thermal Shift Assay, CETSA): This method confirms that the inhibitor binds to MTH1 inside intact cells [2]. Drug-treated cells are heated, which causes proteins to denature and aggregate. If a drug is bound to its target protein (MTH1), the protein is stabilized and remains soluble at higher temperatures. The amount of soluble MTH1 is then analyzed by immunoblotting, with stabilization indicating successful target engagement [2].
Dual Anticancer Mechanisms of this compound: this compound's anticancer effects may involve more than one pathway. While it was initially proposed to act through MTH1 inhibition-induced DNA damage [1], a subsequent study in NSCLC cells suggested it can also trigger a ROS-dependent endoplasmic reticulum stress pathway that leads to apoptosis independently of MTH1 inhibition [4]. This indicates that its mechanism may be context-dependent or cell-line-specific.
Interpretation of Conflicting Results: The efficacy of MTH1 inhibition as a strategy is an area of active investigation. Some studies report robust anticancer effects [1] [5], while others question the dependency of cell survival on MTH1 [4]. These discrepancies may arise from different cellular contexts, such as varying baseline levels of oxidative stress, the genetic background of the cancer cells, or the presence of compensatory DNA repair pathways [5] [6].
The discovery of This compound represents a fascinating case study in drug specificity and target repurposing, demonstrating how stereochemical configuration dramatically alters biological activity. While the clinically approved (R)-crizotinib targets ALK, MET, and ROS1 kinases in cancer therapy, its (S)-enantiomer exhibits remarkably different specificity, selectively inhibiting MTH1 (NUDT1), a nucleotide pool sanitizing enzyme [1] [2]. This stereospecific targeting provides a unique opportunity to explore a novel anticancer strategy distinct from kinase inhibition. MTH1 plays a crucial role in cancer cell survival by hydrolyzing oxidized purine nucleoside triphosphates like 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA during replication [1] [3]. Since cancer cells typically experience higher oxidative stress than normal cells, they become particularly dependent on MTH1 activity, making it an attractive therapeutic target [4]. The specificity of this compound for MTH1 was established through comprehensive chemical proteomic approaches that systematically mapped its interactions within the cellular proteome, revealing a strikingly selective binding profile compared to other proposed MTH1 inhibitors [2] [3].
The identification of MTH1 as the primary target of this compound relied on sophisticated chemical proteomic techniques that enable unbiased mapping of drug-protein interactions. The experimental workflow encompasses multiple complementary approaches that together provide compelling evidence for target engagement and specificity [2]. The process begins with the synthesis of chemical affinity probes derived from the compounds of interest, which are then incubated with cell lysates to capture interacting proteins. After extensive washing, specifically bound proteins are identified through high-resolution mass spectrometry, with specific interactions distinguished from nonspecific binding through competition experiments with free compounds [1]. Additional validation methods include cellular thermal shift assays (CETSA) to confirm target engagement in intact cells, isothermal titration calorimetry (ITC) for quantitative binding affinity measurements, and kinome-wide screening to exclude off-target kinase interactions [2]. This multi-faceted approach generates comprehensive interaction profiles that reliably identify primary cellular targets while contextualizing them within the broader proteomic landscape.
Table 1: Key Chemical Proteomic Methods for Target Identification
| Method | Experimental Approach | Key Outcome Measures |
|---|---|---|
| Affinity Purification-MS | Immobilized compound pull-down from cell lysates + competition | Specific protein interactors identified by mass spectrometry |
| Cellular Thermal Shift Assay | Drug-induced thermal stabilization of targets in intact cells | Target engagement confirmation & melting temperature shifts |
| Isothermal Titration Calorimetry | Direct measurement of binding thermodynamics in solution | Binding affinity (Kd), stoichiometry, enthalpy changes |
| Kinome-Wide Profiling | Screening against recombinant kinase panels | Kinase interaction maps & selectivity scores |
| Chemical Proteomic Profiling | Quantitative comparison of enantiomer interactions | Differential binding patterns across proteome |
The following diagram illustrates the integrated experimental workflow for chemical proteomic analysis of this compound:
Diagram 1: Chemical proteomic workflow for this compound target identification. The integrated approach combines affinity purification with orthogonal validation methods to confirm target specificity.
The remarkable stereospecificity of this compound becomes evident when examining quantitative binding data across different targets and experimental systems. While this compound exhibits nanomolar affinity for MTH1, it shows significantly weaker binding to the established kinase targets of (R)-crizotinib [2]. Enzymatic assays demonstrate that this compound inhibits MTH1 activity with IC₅₀ values of approximately 330 nM and 408 nM for the substrates 8-oxo-dGTP and 2-OH-dATP, respectively, while the (R)-enantiomer requires micromolar concentrations for similar inhibition [2]. Direct binding measurements using isothermal titration calorimetry confirmed a 16-fold higher affinity of the (S)-enantiomer for MTH1 compared to the (R)-form [2]. This stereospecificity extends to the kinome level, where comprehensive profiling against 456 recombinant kinases revealed that this compound and (R)-crizotinib have distinct interaction profiles with minimal overlap [2]. The (R)-enantiomer interacted with numerous kinases, while this compound showed remarkably selective binding, with MTH1 standing out as its primary high-affinity target in chemical proteomic experiments [2].
Table 2: Quantitative Comparison of (S)- vs (R)-Crizotinib Specificity
| Parameter | This compound | (R)-Crizotinib | Experimental Context |
|---|---|---|---|
| MTH1 IC₅₀ (8-oxo-dGTP) | 330 nM | ~5,000-10,000 nM | Enzymatic assay [2] |
| MTH1 Binding Affinity (Kd) | 16 nM | 260 nM | Isothermal titration calorimetry [2] |
| ALK Inhibition | Minimal activity | Potent inhibitor | Kinase activity assays [2] |
| c-MET Inhibition | Minimal activity | Potent inhibitor | Kinase activity assays [2] |
| Number of Kinases Bound | Very few | Numerous (>10× more than S-form) | KinomeScan (456 kinases) [2] |
| Cellular Target Engagement | MTH1 stabilization confirmed | No MTH1 stabilization | Cellular thermal shift assay [2] |
The exceptional selectivity of this compound was further highlighted when compared to other reported MTH1 inhibitors. In a comprehensive chemical proteomic study, only MTH1 emerged as a common high-significance interactor between SCH51344 (another MTH1 inhibitor) and this compound, while no significant overlap existed between the targets of (S)- and (R)-crizotinib [2]. Interestingly, subsequent research suggested that some previously reported MTH1 inhibitors, including TH287 and TH588, might exert their anticancer effects primarily through off-target tubulin inhibition rather than MTH1 engagement [3]. In contrast, this compound demonstrated consistent on-target MTH1 inhibition across multiple assay systems, with cellular thermal shift assays confirming direct MTH1 engagement in intact cells [2]. This comprehensive target validation underscores the reliability of this compound as a chemical probe for investigating MTH1 biology.
The molecular mechanism of MTH1 inhibition by this compound involves competitive binding at the enzyme's active site, preventing the hydrolysis of oxidized nucleotides. MTH1 functions as a nucleotide pool sanitizing enzyme that converts oxidized purine nucleoside triphosphates (such as 8-oxo-dGTP and 2-OH-dATP) into their corresponding monophosphates, thereby preventing their incorporation into DNA during replication [1] [3]. This activity is particularly crucial for cancer cells, which typically exhibit elevated levels of reactive oxygen species (ROS) and consequently higher loads of oxidized nucleotides [3]. When MTH1 is inhibited, these oxidized nucleotides get incorporated into DNA, leading to DNA single-strand breaks, activation of DNA damage response pathways, and ultimately cell death [1]. The structural basis for the remarkable stereospecificity of this compound was elucidated through co-crystal structures of MTH1 in complex with both enantiomers [1]. These structures revealed that the (S)-enantiomer adopts a binding mode that optimally fits within the active site pocket of MTH1, forming specific hydrogen bonds and van der Waals interactions that are geometrically disfavored for the (R)-enantiomer [1]. The chiral centre of crizotinib thus serves as a critical structural determinant for target selectivity, enabling precise discrimination between MTH1 and kinase targets.
The following diagram illustrates the molecular and cellular consequences of MTH1 inhibition by this compound:
Diagram 2: Mechanism of MTH1 inhibition and cellular consequences. This compound competitively inhibits MTH1, leading to incorporation of oxidized nucleotides into DNA, DNA damage, and selective cancer cell death.
The functional consequences of MTH1 inhibition by this compound translate to potent anticancer effects in cellular and animal models. In KRAS-mutant cancer cell lines (such as SW480 and PANC1), this compound treatment effectively suppressed colony formation in a dose-dependent manner, similar to the effects observed with SCH51344, another MTH1 inhibitor [2]. The antiproliferative effects were accompanied by a significant increase in DNA single-strand breaks and activation of DNA repair pathways, consistent with the proposed mechanism of action involving incorporation of oxidized nucleotides into DNA [1]. Importantly, MTH1 knockdown through siRNA or shRNA recapitulated the growth impairment observed with this compound treatment, supporting MTH1 as the biologically relevant target [2]. In vivo studies demonstrated that this compound effectively suppressed tumor growth in animal models, suggesting potential therapeutic utility [1]. Interestingly, the cytotoxicity of this compound appears to be more dependent on MTH1 inhibition than some other reported MTH1 inhibitors. A comparative study revealed that while this compound and SCH51344 exhibited substantial cytotoxicity against cancer cells, purine-based MTH1 inhibitors with similar in vitro MTH1 inhibitory activity showed only weak cytotoxicity [3]. Furthermore, proteomic profiling indicated that the cytotoxic effects of different MTH1 inhibitors might occur through distinct mechanisms, with this compound displaying a unique profile not clustering with known DNA damage agents or tubulin inhibitors [3].
For researchers aiming to utilize this compound as a chemical probe or investigate its mechanisms, specific experimental considerations should be addressed. The compound should be stored under anhydrous conditions at -20°C, and researchers should verify enantiomeric purity before use, as racemic mixtures will exhibit conflicting activity profiles due to the presence of both active (S) and inactive (R) forms against MTH1 [2]. For cellular assays, treatment concentrations typically range from 100 nM to 10 μM, with effects on colony formation becoming evident in the nanomolar range for sensitive cell lines [2]. Appropriate control experiments should include (R)-crizotinib to account for potential off-target effects, as well as genetic validation of findings through MTH1 knockdown or overexpression [2]. When evaluating cellular responses, multiple assessment methods are recommended, including monitoring DNA damage markers (53BP1 foci formation, γH2AX), cell cycle analysis (particularly sub-G1 population), and measurements of oxidized nucleotide incorporation (8-oxo-dG levels) [3]. Researchers should note that the efficacy of this compound appears most pronounced in cancer cells with elevated oxidative stress, such as those harboring KRAS mutations [1] [2]. Additionally, recent controversies in the field regarding the essentiality of MTH1 for cancer cell survival highlight the importance of rigorous target validation using multiple complementary approaches when investigating this target pathway [3].
Table 3: Experimental Protocols for Key this compound assays
| Assay Type | Key Protocol Steps | Critical Parameters & Controls |
|---|---|---|
| MTH1 Enzymatic Assay | Monitor pyrophosphate production from nucleotide hydrolysis; 8-oxo-dGTP/2-OH-dATP substrates | Km substrate concentrations; SCH51344 as reference inhibitor; (R)-crizotinib as negative control |
| Cellular Thermal Shift Assay | Drug treatment of intact cells, heating at different temperatures, immunoblotting for MTH1 | (R)-crizotinib control; vehicle-treated cells; quantification of stabilization shift |
| Chemical Proteomics | Affinity probe incubation with cell lysates, competition with free compound, MS analysis | Probe-only vs. competition samples; significance analysis of interactors |
| Colony Formation Assay | 1-2 week drug treatment, fixation, staining, colony counting | MTH1-overexpression rescue experiment; comparison to genetic MTH1 knockdown |
| DNA Damage Assessment | Immunofluorescence for 53BP1/γH2AX foci; COMET assay for strand breaks | Baseline damage assessment; time course experiments |
| Cancer Model | Efficacy Outcome | Dosage Regimen | Proposed Primary Mechanism | Key Findings |
|---|---|---|---|---|
| Colon Carcinoma (SW480 xenograft) [1] | Suppressed tumor growth [1] [2] | 50 mg/kg, twice daily for 15 days [1] | MTH1 inhibition, inducing DNA damage [1] | Efficacy attributed to stereospecific inhibition of MTH1; (R)-enantiomer was ineffective [1]. |
| Gastric Cancer (BGC-823 xenograft) [3] | Reduced tumor growth [3] | 50 mg/kg, every 2 days for 30 days [3] | ROS-dependent DNA damage, independent of MTH1 [3] | Induced DNA damage markers (γH2AX, p-ATM); efficacy reversed by antioxidant NAC [3]. |
| Non-Small Cell Lung Cancer (NCI-H460 xenograft) [4] | Inhibited tumor growth, induced apoptosis [4] | 50 mg/kg/day, for 21 days [4] | ROS-dependent ER stress, independent of MTH1 [4] | Triggered ER stress pathway (increased CHOP, ATF4); apoptosis blocked by antioxidant NAC [4]. |
| Melanoma (B16-F10 model) [5] | Suppressed tumor growth, enhanced anti-PD-1 therapy [5] | 50 mg/kg, daily [5] | Disruption of CD147-MCT1 complex, inhibiting lactate transport [5] | Reduced lactate uptake by macrophages, suppressed CXCL13 expression, and inhibited M2 polarization [5]. |
The in vivo studies shared common methodologies but were tailored to specific research questions.
Researchers employed a range of techniques to assess tumor response and investigate the underlying biology:
The in vivo data reveal that this compound exerts antitumor effects through at least two distinct, context-dependent pathways. The following diagram synthesizes these mechanisms into a unified visual overview.
The diagram illustrates two primary antitumor mechanisms. The research evidence suggests that the MTH1 inhibition mechanism is specific to certain cancer types like colon carcinoma [1], while the ROS-dependent pathway operates independently of MTH1 in other models such as gastric and lung cancer [3] [4].
This compound is the enantiomer of the clinically approved ALK inhibitor crizotinib, but with a distinct mechanistic profile centered around reactive oxygen species (ROS) induction and MTH1 inhibition. While (R)-crizotinib primarily targets ALK, ROS1, and c-Met kinases, this compound exhibits potent anticancer activity through mechanisms that involve ROS-mediated oxidative stress and DNA damage induction across various cancer types. The compound has demonstrated significant antiproliferative effects in numerous preclinical models, including non-small cell lung cancer (NSCLC), osteosarcoma, gastric cancer, and colorectal cancer. This guide systematically compares this compound's ROS-dependent anticancer mechanisms with other therapeutic agents, providing researchers with experimental data, methodological protocols, and analytical frameworks for evaluating ROS-inducing compounds in anticancer drug development.
The primary mechanistic distinction of this compound lies in its ability to induce lethal endoplasmic reticulum (ER) stress and DNA damage through ROS accumulation, ultimately triggering apoptotic cell death. Unlike many targeted therapies that focus on specific oncogenic drivers, this compound appears to exploit a common vulnerability in cancer cells—their heightened susceptibility to oxidative stress. This mechanistic profile positions this compound as a promising broad-spectrum anticancer agent with potential applications across multiple cancer types, particularly those with limited treatment options or resistant to conventional therapies.
This compound exhibits a multi-target inhibitory profile that distinguishes it from both conventional chemotherapy and many targeted agents. The compound directly targets MTH1 (MutT Homolog 1), a nucleotide pool sanitizing enzyme that protects cancer cells from oxidative damage by preventing incorporation of oxidized nucleotides into DNA. Through this inhibition, this compound causes accumulation of oxidative DNA lesions such as 8-oxo-dGTP, leading to DNA single-strand breaks and activation of DNA damage response pathways [1] [2]. Beyond MTH1 inhibition, this compound independently increases intracellular ROS levels through mechanisms that remain partially characterized but involve mitochondrial dysfunction and disruption of redox homeostasis. This ROS induction occurs at nanomolar concentrations in sensitive cell lines, making this compound a particularly potent oxidative stress inducer compared to many other agents.
The complex interplay between these mechanisms results in pronounced cancer cell death across diverse malignancies. Research demonstrates that this compound triggers ROS-dependent endoplasmic reticulum stress, characterized by phosphorylation of eIF2α, ATF4 activation, and induction of CHOP, which collectively drive apoptosis through mitochondrial membrane permeabilization [1]. Additionally, the compound causes cell cycle arrest at G0/G1 or G2/M checkpoints (depending on cancer type) and inhibits migratory capacity in invasive cancer models, suggesting potential applications in preventing metastasis [3].
Table 1: Key Mechanisms of this compound in Cancer Cells
| Mechanistic Category | Specific Targets/Effects | Functional Consequences | Experimental Evidence |
|---|---|---|---|
| Primary Molecular Targets | MTH1 inhibition (IC50 ≈ nanomolar range) | Increased oxidized nucleotide incorporation into DNA | MTH1 enzymatic assays, co-crystal structures [2] |
| ROS Induction | Increased superoxide, hydrogen peroxide, nitric oxide | Oxidative damage to cellular macromolecules | DCFH-DA fluorescence, flow cytometry [1] [4] |
| DNA Damage Response | γH2AX foci, p-ATM activation | DNA strand breaks, genomic instability | Immunofluorescence, Western blot [1] [4] |
| ER Stress Pathway | PERK/eIF2α phosphorylation, ATF4/CHOP induction | Mitochondrial apoptosis pathway activation | Western blot, siRNA knockdown [1] |
| Cell Cycle Effects | G0/G1 or G2/M phase arrest | Reduced proliferation, altered cell cycle regulator expression | Flow cytometry, Western blot [3] [4] |
| Apoptosis Activation | Caspase-3/7 activation, PARP cleavage, Annexin V positivity | Programmed cell death execution | Caspase assays, Western blot, flow cytometry [1] [3] |
While initial studies attributed this compound's activity primarily to MTH1 inhibition, emerging evidence indicates significant MTH1-independent mechanisms contribute substantially to its anticancer effects. Multiple studies have demonstrated that genetic knockdown of MTH1 does not recapitulate this compound's anticancer activity, nor does it confer resistance to the compound [1] [4]. In gastric cancer models, siRNA-mediated MTH1 knockdown failed to prevent this compound-induced decreases in cell viability or ROS induction, while MTH1 overexpression did not confer resistance [4]. Similarly, in NSCLC models, the ROS-dependent ER stress apoptosis triggered by this compound proceeded independently of MTH1 status [1].
These findings suggest that this compound possesses additional molecular targets beyond MTH1 that contribute to its anticancer efficacy. Research indicates the compound may directly or indirectly affect tyrosine kinase signaling pathways, including c-Met and ErbB3 phosphorylation, though with different potency compared to (R)-crizotinib [5]. Additionally, this compound may disrupt microtubule polymerization and mitotic progression in certain contexts, contributing to its antiproliferative effects. This multi-mechanistic activity makes this compound particularly interesting for overcoming drug resistance that often plagues single-target agents.
This compound demonstrates broad-spectrum activity against diverse cancer types with varying genetic backgrounds, supporting its potential as a versatile anticancer agent. In non-small cell lung cancer (NSCLC) models, this compound induced apoptosis at low micromolar concentrations (IC50 values: 10-30 μM) through ROS-dependent ER stress pathways, effectively suppressing tumor growth in xenograft models [1]. For osteosarcoma, a particularly aggressive bone malignancy, this compound exhibited potent antiproliferative effects (IC50 ≈ 10-20 μM) by targeting MTH1 and activating ROS, resulting in increased apoptosis levels, G0/G1 cell cycle arrest, and inhibited migration in U2OS, MG63, and Saos-2 cell lines [3].
In gastric cancer models, this compound decreased cell viability (IC50 ≈ 21-25 μM) in SGC-7901 and BGC-823 cell lines through oxidative DNA damage mechanisms independent of MTH1, with effects potentiated by Akt inhibition [4]. Perhaps most impressively, in colorectal cancer models using patient-derived 3D cultures, this compound demonstrated superior cytotoxicity compared to other MTH1 inhibitors, with hypoxia and reoxygenation conditions significantly enhancing its efficacy—suggesting particular utility against tumor microenvironments with fluctuating oxygen levels [5]. This consistent activity across diverse cancer types highlights this compound's potential as a broadly applicable therapeutic agent.
Table 2: Comparative Anticancer Activity of this compound Across Cancer Types
| Cancer Type | Cell Lines/Models Used | Key Efficacy Metrics | Proposed Mechanism in Model |
|---|---|---|---|
| Non-Small Cell Lung Cancer | NCI-H460, H1975, A549; mouse xenografts | IC50: 10-30 μM; Significant tumor growth inhibition in vivo | ROS-dependent ER stress apoptosis; MTH1-independent [1] |
| Osteosarcoma | U2OS, MG63, Saos-2; primary human samples | IC50: 10-20 μM; G0/G1 arrest; inhibited migration | MTH1 targeting and ROS activation; increased apoptosis [3] |
| Gastric Cancer | SGC-7901, BGC-823; xenograft models | IC50: 21-25 μM; Enhanced efficacy with Akt inhibition | Oxidative DNA damage; MTH1-independent; Akt survival signaling [4] |
| Colorectal Cancer | Patient-derived 3D cultures; spheroids | 10 μM reduced viability by 65%; Enhanced efficacy under hypoxia/reoxygenation | c-MET and ErbB3 phosphorylation reduction; ROS-independent [5] |
| Colon Carcinoma | SW480 xenograft models | Significant tumor growth suppression with minimal normal tissue toxicity | MTH1 inhibition; oxidative DNA damage [2] |
When compared to other anticancer agents, this compound demonstrates distinct mechanistic advantages in specific contexts. Unlike conventional chemotherapy that often indiscriminately targets rapidly dividing cells, this compound appears to preferentially affect cancer cells with preexisting oxidative stress, potentially offering a improved therapeutic index. In comparison to other MTH1 inhibitors like TH588, this compound demonstrates superior cytotoxicity in colorectal cancer models and distinct mechanistic profiles, with TH588 inducing mitotic arrest while this compound primarily affects tyrosine kinase signaling [5].
Compared to its enantiomer (R)-crizotinib (the clinically approved ALK inhibitor), this compound exhibits minimal activity against ALK, ROS1, and c-Met but far superior MTH1 inhibition, resulting in different anticancer mechanisms and potential applications [2]. While (R)-crizotinib and other ALK inhibitors like alectinib, ceritinib, and envonalkib primarily benefit patients with specific ALK rearrangements, this compound's ROS-mediated mechanisms suggest potential applicability across broader patient populations [6] [7] [8]. Additionally, this compound's ability to trigger pro-survival Akt signaling as a compensatory mechanism in gastric cancer cells reveals a rational combination approach with Akt inhibitors that may enhance efficacy and overcome resistance [4].
Accurate measurement of ROS induction is crucial for evaluating this compound's mechanisms and comparing it with other anticancer agents. The most widely employed method involves fluorometric detection using 2',7'-dichlorofluorescein diacetate (DCFH-DA), a cell-permeable dye that becomes highly fluorescent upon oxidation. The standard protocol involves: (1) seeding cells in appropriate culture vessels and allowing attachment for 24 hours; (2) treating with this compound at desired concentrations (typically 10-30 μM) for 2-24 hours; (3) incubating with 10 μM DCFH-DA at 37°C for 30 minutes; (4) washing with ice-cold PBS; and (5) measuring fluorescence via flow cytometry (excitation/emission: 488/525 nm) or fluorescence microscopy [1] [4]. For nitric oxide detection, the compound 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) can be used with similar protocols [4].
To confirm the specific role of ROS in observed anticancer effects, researchers should employ pharmacological ROS scavengers such as N-acetyl-L-cysteine (NAC), glutathione (GSH), or superoxide dismutase (SOD). The standard approach involves pretreating cells with 5 mM NAC for 1-2 hours before this compound exposure, then assessing whether ROS scavenging abrogates subsequent effects on viability, apoptosis, or DNA damage [1] [4]. For more comprehensive oxidative stress assessment, additional methods like Amplex Red Hydrogen Peroxide Assay for extracellular H₂O₂ quantification or MitoSOX Red for mitochondrial superoxide detection can provide complementary data on specific ROS species [5].
Standardized viability and apoptosis assays are essential for correlating ROS induction with anticancer effects. For cell viability assessment, the MTT assay is widely used: (1) seed cells at 8×10³/well in 96-well plates; (2) allow attachment for 24 hours; (3) treat with this compound (typically 0.625-80 μM) for 24-72 hours; (4) add 0.5 mg/mL MTT reagent for 4 hours; (5) dissolve formazan crystals with DMSO; (6) measure absorbance at 490 nm [1]. For 3D culture models like patient-derived organoids or spheroids, ATP-based viability assays (e.g., CellTiter-Glo) often provide more reliable results due to better penetration and detection in complex structures [5].
For apoptosis quantification, the Annexin V/propidium iodide (PI) staining method is considered gold standard: (1) seed cells at 2.5×10⁵/well in 6-well plates; (2) treat with this compound (10-30 μM) for 24 hours; (3) collect and wash cells with ice-cold PBS; (4) stain with FITC-conjugated Annexin V and PI in binding buffer; (5) analyze by flow cytometry within 1 hour [1] [3]. Complementary apoptosis assessment can include caspase-3/7 activity assays and Western blot analysis of apoptosis markers like cleaved PARP, Bax/Bcl-2 ratio, and caspase cleavage [1] [4]. For cell cycle analysis, researchers can use PI staining followed by flow cytometry: (1) fix cells in 70% ethanol; (2) treat with RNase A; (3) stain with PI solution; (4) analyze DNA content by flow cytometry [3] [4].
The primary signaling pathway through which this compound exerts its anticancer effects involves ROS-dependent endoplasmic reticulum stress leading to mitochondrial apoptosis. This pathway initiates with this compound-induced ROS accumulation, which directly causes ER stress and activation of the unfolded protein response (UPR). The key transducer PERK phosphorylates eIF2α, leading to selective translation of ATF4, which upregulates the pro-apoptotic factor CHOP. CHOP activation further amplifies ROS production through mechanisms involving ER oxidase 1α (ERO1α) and downregulates anti-apoptotic Bcl-2 family members, resulting in mitochondrial outer membrane permeabilization and cytochrome c release. This cascade ultimately activates caspase-9 and caspase-3, executing programmed cell death [1].
Visualization 1: ROS-dependent ER stress apoptosis pathway induced by this compound. The red nodes indicate the primary ROS-mediated pathway, while blue nodes show complementary DNA damage mechanisms. NAC (green) demonstrates the inhibitory control point for experimental validation.
Beyond ER stress, this compound activates DNA damage response pathways through both ROS-dependent and independent mechanisms. ROS directly causes oxidative DNA lesions, while MTH1 inhibition permits incorporation of oxidized nucleotides during replication, resulting in DNA single-strand breaks and replication stress. These lesions activate the ATM/ATR kinase pathway, leading to H2AX phosphorylation (γH2AX foci formation) and initiation of DNA repair cascades. Interestingly, in gastric cancer models, ATM activation by this compound also triggers pro-survival Akt signaling as a compensatory mechanism, potentially limiting therapeutic efficacy. This insight provides rationale for combination approaches pairing this compound with Akt inhibitors to enhance anticancer activity [4].
Visualization 2: DNA damage response and survival signaling pathways activated by this compound. Green nodes represent DNA damage response elements, red nodes indicate pro-survival signaling, and blue nodes show MTH1 inhibition-specific effects. Akt inhibitors (yellow) demonstrate a potential combination strategy to block compensatory survival signals.
The distinct mechanistic profile of this compound positions it as a promising candidate for several specialized therapeutic applications. Its ROS-amplifying effects under hypoxic conditions suggest particular utility for targeting therapy-resistant tumor niches where hypoxia promotes aggressiveness and treatment resistance [5]. The compound's ability to induce oxidative DNA damage independently of MTH1 status indicates potential efficacy against tumors with heterogeneous molecular features, potentially overcoming limitations of targeted agents that require specific genetic alterations. Furthermore, the observed pro-survival Akt activation as a compensatory response to this compound treatment reveals a rational combination strategy with Akt inhibitors that may significantly enhance therapeutic efficacy [4].
Future research should prioritize optimization of combination regimens that leverage this compound's ROS-inducing properties while counteracting compensatory survival signals. Additionally, biomarker development is needed to identify patient populations most likely to respond to this compound-based therapies, potentially focusing on tumors with preexisting oxidative stress or defects in antioxidant systems. The differential effects between this compound and other MTH1 inhibitors like TH588 warrant further investigation to elucidate their distinct molecular targets and mechanisms [5]. Finally, translational studies evaluating this compound in patient-derived organoid models and in vivo systems will be crucial for advancing this promising agent toward clinical application.